Product packaging for Lyciumamide A(Cat. No.:)

Lyciumamide A

Cat. No.: B12388840
M. Wt: 624.7 g/mol
InChI Key: SKBQTRLSCUSPAS-LNHGGFEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lyciumamide A (LyA) is a dimer of phenolic amide first isolated from the fruits of Lycium barbarum (goji berry) and is characterized by its potent antioxidant activity . Research indicates its primary value lies in neuroprotection, specifically in models of cerebral ischemia/reperfusion (I/R) injury . Studies conducted both in vivo (using a Middle Cerebral Artery Occlusion, MCAO, model in rats) and in vitro (using differentiated SH-SY5Y cells under oxygen-glucose deprivation, OGD) have demonstrated that this compound significantly reduces cerebral infarct volume, improves neurological scores, and alleviates oxidative stress injury . The compound exerts its protective effects by activating the PKCε/Nrf2/HO-1 signaling pathway. This activation leads to the upregulation of key antioxidant defenses, ameliorating oxidative damage and reducing neuronal apoptosis by decreasing the expression of caspase-3 and the Bax/Bcl-2 ratio . The neuroprotective effect of LyA is attenuated upon knockdown of Nrf2, HO-1, or PKCε, confirming the critical role of this pathway in its mechanism of action . These properties make this compound a highly promising reference standard and investigational compound for research in ischemic stroke, oxidative stress, and related neurological disorders. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O8 B12388840 Lyciumamide A

Properties

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

IUPAC Name

(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamide

InChI

InChI=1S/C36H36N2O8/c1-44-33-22-26(7-14-30(33)39)9-16-35(42)37-19-17-24-3-10-28(11-4-24)46-29-12-5-25(6-13-29)18-20-38-36(43)32(41)21-27-8-15-31(40)34(23-27)45-2/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,32-21-

InChI Key

SKBQTRLSCUSPAS-LNHGGFEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC3=CC=C(C=C3)CCNC(=O)C(=CC4=CC(=C(C=C4)O)OC)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Neuroprotective Potential of Lyciumamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lyciumamide A, a phenolic amide isolated from the fruits of Lycium barbarum. Initially identified with a unique dimeric structure, recent studies have revised its chemical identity to that of the known compound, cannabisin F.[1][2] This document details its chemical structure, presents key quantitative data, outlines experimental protocols for its study, and visualizes its role in significant neuroprotective signaling pathways.

Chemical Structure and Its Revision

This compound, with the molecular formula C36H36N2O8, was first described as a novel dimer of feruloyltramine.[1][3] However, subsequent analysis and comparison of spectroscopic data led to a structural revision, identifying it as cannabisin F, a more common neolignanamide.[1][2] This revision was confirmed through 1D and 2D NMR experiments and 13C NMR calculations, which showed a greater correlation with the structure of cannabisin F.[2]

Figure 1: Chemical Structure of this compound (Cannabisin F)

Chemical Structure of this compound (Cannabisin F)

Quantitative Data

The following tables summarize the key spectroscopic and bioactivity data for this compound (Cannabisin F).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Cannabisin F)

Data obtained in acetone-d₆ as reported for cannabisin F.[2]

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Feruloyl Moiety 1
1128.9
2114.17.28 (d, 1.9)
3149.5
4148.8
5116.36.72 (d, 8.2)
6123.87.04 (dd, 8.2, 1.9)
7141.57.24 (d, 15.8)
8125.36.45 (d, 15.8)
9167.9
OMe-356.43.89 (s)
Tyramine Moiety 1
1'131.6
2', 6'130.37.05 (d, 8.5)
3', 5'116.26.74 (d, 8.5)
4'156.7
7'35.42.72 (t, 7.4)
8'42.13.45 (q, 7.4)
Feruloyl Moiety 2
1''127.5
2''112.37.27 (d, 2.0)
3''148.3
4''147.1
5''115.16.75 (d, 8.4)
6''121.57.03 (dd, 8.4, 2.0)
7''142.37.27 (s)
8''123.75.86 (s)
9''167.2
OMe-3''56.33.90 (s)
Tyramine Moiety 2
1'''131.5
2''', 6'''130.27.06 (d, 8.5)
3''', 5'''116.16.75 (d, 8.5)
4'''156.6
7'''35.52.73 (t, 7.4)
8'''42.03.46 (q, 7.4)
Table 2: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC₃₆H₃₆N₂O₈
Molecular Weight624.7 g/mol
Exact Mass624.24716611 Da
Table 3: Quantitative Bioactivity Data
AssayEffect of this compoundConcentration/DosageReference
Neurological Deficit Score (in MCAO model)Significantly reduced score40 mg/kg[4]
Infarct Volume (in MCAO model)Significantly reduced volume40 mg/kg[4]
Cell Viability (NMDA-induced neurotoxicity)Significantly increasedNot specified[1]
LDH Release (NMDA-induced neurotoxicity)Significantly reducedNot specified[1]
Intracellular Ca²⁺ (NMDA-induced)Significantly reversed increaseNot specified[1]
ROS Production (NMDA-induced)Significantly reversed increaseNot specified[1]
IL-6 and TNF-α production (LPS-stimulated BV2 microglia)Inhibited5, 10, and 15 µM[5]

Experimental Protocols

Isolation of this compound from Lycium barbarum Fruits

The following is a general protocol for the isolation of phenolic amides, including this compound, from Lycium barbarum.

  • Extraction: The dried and powdered fruits of Lycium barbarum are extracted with 85% ethanol using a reflux method. The resulting extract is then concentrated under reduced pressure.[6]

  • Fractionation: The concentrated extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to remove lipids and other non-polar components.

  • Column Chromatography: The ethyl acetate fraction, which is rich in phenolic amides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[7]

Spectroscopic Analysis for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the overall structure of the molecule.[2] These experiments are crucial for assigning the proton and carbon signals and establishing the linkages between the different moieties of the molecule.

Signaling Pathways and Mechanism of Action

This compound exhibits significant neuroprotective effects through its modulation of key signaling pathways.

PKCε/Nrf2/HO-1 Pathway in Cerebral Ischemia-Reperfusion Injury

This compound has been shown to protect against cerebral ischemia-reperfusion injury by activating the PKCε/Nrf2/HO-1 pathway.[4] This pathway is crucial for cellular defense against oxidative stress.

G LyA This compound PKCe PKCε LyA->PKCe activates Nrf2_c Nrf2 (cytoplasm) PKCe->Nrf2_c activates Nrf2_n Nrf2 (nucleus) Nrf2_c->Nrf2_n translocates to Keap1 Keap1 Nrf2_c->Keap1 dissociates from ARE ARE Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1 induces expression OxidativeStress Oxidative Stress HO1->OxidativeStress reduces Neuroprotection Neuroprotection HO1->Neuroprotection promotes OxidativeStress->Neuroprotection

Caption: PKCε/Nrf2/HO-1 signaling pathway activated by this compound.

Inhibition of NMDA Receptor-Mediated Neurotoxicity

This compound also protects against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[1] Excessive activation of NMDA receptors leads to an influx of calcium, triggering downstream pathways that result in neuronal cell death.

G LyA This compound NMDAR NMDA Receptor LyA->NMDAR inhibits Neuroprotection Neuroprotection LyA->Neuroprotection leads to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx mediates CaMKII p-CaMKII Ca_influx->CaMKII activates ROS ROS Production Ca_influx->ROS increases JNK_p38 p-JNK / p-p38 CaMKII->JNK_p38 activates Apoptosis Apoptosis JNK_p38->Apoptosis promotes ROS->Apoptosis promotes

Caption: NMDA receptor-mediated neurotoxicity pathway inhibited by this compound.

Conclusion

This compound, now structurally identified as cannabisin F, is a promising natural product with well-documented neuroprotective properties. Its ability to modulate multiple signaling pathways, including the antioxidant PKCε/Nrf2/HO-1 pathway and the excitotoxic NMDA receptor pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to explore the therapeutic potential of this fascinating molecule.

References

Unveiling Lyciumamide A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycium barbarum L., commonly known as the goji berry, has been a cornerstone of traditional Chinese medicine for centuries, revered for its wide array of health benefits. Modern scientific inquiry has sought to identify the specific bioactive compounds responsible for these therapeutic effects. Among the numerous constituents, phenolic amides have emerged as a class of molecules with significant pharmacological potential. This technical guide focuses on Lyciumamide A, a notable phenolic amide isolated from Lycium barbarum, providing an in-depth overview of its discovery, the evolution of its structural elucidation, detailed methodologies for its isolation, and a summary of its biological activities. Recent studies have led to a structural revision of this compound, identifying it as cannabisin F, a compound also found in other plant species. This guide will address this critical update and present the consolidated knowledge surrounding this promising natural product.

Discovery and Structural Elucidation: A Case of Revision

This compound was first isolated from the fruits of Lycium barbarum as a novel phenolic amide. Initial structural analysis suggested a unique dimer of feruloyltyramine. However, subsequent, more detailed spectroscopic investigations, including 1D and 2D NMR experiments and 13C NMR calculations, led to a significant revision of its structure. It is now understood that the compound originally identified as this compound is, in fact, identical to the known lignanamide, cannabisin F. This crucial correction has provided a more accurate foundation for understanding its chemical properties and biological actions.

Experimental Protocols: Isolation and Purification of this compound (Cannabisin F)

The isolation of this compound (cannabisin F) from Lycium barbarum is a multi-step process involving extraction and chromatographic purification. While specific yields and purities can vary depending on the starting material and the precise conditions used, the following protocol outlines a general and effective methodology.

Extraction Workflow

ExtractionWorkflow Start Dried Lycium barbarum Fruits Milling Milling into Powder Start->Milling Extraction Ethanol Extraction (e.g., 80% EtOH, reflux) Milling->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (to yield crude extract) Filtration->Concentration Suspension Suspension in H2O Concentration->Suspension Partition Liquid-Liquid Partition (e.g., with ethyl acetate) Suspension->Partition EthylAcetate Ethyl Acetate Fraction (enriched with phenolic amides) Partition->EthylAcetate Final Further Purification EthylAcetate->Final

Caption: General workflow for the extraction of this compound.
Detailed Methodology

1. Preparation of Plant Material:

  • Dried fruits of Lycium barbarum are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is extracted with a solvent such as 80% ethanol. This is typically performed under reflux for several hours to ensure exhaustive extraction of the target compounds. The process is usually repeated multiple times.

3. Concentration:

  • The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, will predominantly be found in the ethyl acetate fraction.

5. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

    • Macroporous Resin Chromatography: The fraction is often first passed through a macroporous resin column (e.g., D101) and eluted with a gradient of ethanol in water to remove highly polar and non-polar impurities.

    • Sephadex LH-20 Chromatography: The enriched fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a mobile phase gradient of methanol and water (often with a small percentage of formic acid to improve peak shape). Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

Quantitative Data

The following tables summarize the available quantitative data on the yield and biological activity of this compound and related extracts. It is important to note that specific values can vary between studies.

Table 1: Yield and Purity of Phenolic Extracts from Lycium barbarum

Purification StepYield Range (%)Purity of Phenolic CompoundsReference
Crude Ethanol Extract (C1)1-10%Contains a wide range of compounds[1][2]
Macroporous Resin Fraction (D1)VariableEnriched in phenolic compounds[1][2]
Sephadex LH-20 Fraction (S1)VariableFurther purified phenolic compounds[1][2]

Table 2: Biological Activity of this compound and Related Extracts

Biological ActivityAssayTest SubstanceIC50 / EC50 ValueReference
Neuroprotection NMDA-induced neurotoxicityThis compoundData not yet quantified in available literature.[3][4]
Hypoglycemic Activity α-Glucosidase InhibitionL. barbarum phenolic extract129.46 µg/mL[1]
α-Glucosidase InhibitionCannabisin FData not yet quantified in available literature.
PPAR-γ Agonistic ActivityThis compoundData not yet quantified in available literature.

Note: While the hypoglycemic activity of this compound is suggested through its PPAR-γ agonistic activity, specific IC50 or EC50 values for the pure compound are not yet available in the cited literature. The provided IC50 value for α-glucosidase inhibition is for a general phenolic extract and not for isolated this compound.

Signaling Pathways and Mechanisms of Action

This compound (cannabisin F) has been shown to exert its biological effects through the modulation of specific signaling pathways.

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to interfere with excitotoxicity and oxidative stress. Two key pathways have been identified:

  • NMDA Receptor Pathway: this compound can protect neurons from damage induced by excessive activation of the N-methyl-D-aspartate (NMDA) receptor. Overstimulation of this receptor leads to an influx of calcium ions, triggering a cascade of neurotoxic events. This compound is believed to mitigate this by modulating the NMDA receptor signaling pathway.[3][4]

NMDAR_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity LyciumamideA This compound LyciumamideA->NMDAR inhibits

Caption: this compound's role in the NMDA receptor pathway.
  • PKCε/Nrf2/HO-1 Pathway: this compound has been shown to activate the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, including HO-1. Activation of this pathway enhances the cellular antioxidant defense system, thereby protecting against oxidative stress-induced neuronal damage.

Nrf2_Pathway LyciumamideA This compound PKCe PKCε LyciumamideA->PKCe activates Nrf2 Nrf2 PKCe->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 & other antioxidant proteins ARE->HO1 promotes transcription of Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: The PKCε/Nrf2/HO-1 signaling pathway activated by this compound.
Hypoglycemic Effects

The potential hypoglycemic activity of this compound is linked to its ability to act as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can improve insulin sensitivity, a key factor in managing type 2 diabetes. Further research is needed to quantify the potency of this compound as a PPAR-γ agonist.

Conclusion and Future Directions

This compound, now correctly identified as cannabisin F, is a bioactive phenolic amide from Lycium barbarum with demonstrated neuroprotective and potential hypoglycemic properties. This technical guide has provided a comprehensive overview of its discovery, structural elucidation, and a detailed framework for its isolation. The elucidation of its mechanisms of action, particularly its role in the NMDA receptor and Nrf2 signaling pathways, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and metabolic disorders.

Future research should focus on optimizing the isolation protocol to improve yield and purity. Furthermore, a more detailed quantitative assessment of its biological activities, including the determination of specific IC50 and EC50 values for its neuroprotective and hypoglycemic effects, is crucial for advancing its preclinical development. Investigating the in vivo efficacy and safety of this compound in relevant animal models will be the next critical step in translating this promising natural product into a potential therapeutic agent.

References

The Biosynthesis of Lyciumamide A in Lycium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide A, a dimeric phenolic amide found in the fruits of Lycium species, has garnered scientific interest for its potential bioactivities. As a member of the lignanamide class of natural products, its structure is derived from the oxidative coupling of two hydroxycinnamic acid amide monomers. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant methodologies for pathway elucidation. While the complete enzymatic machinery in Lycium species remains to be fully characterized, this guide synthesizes the current understanding based on analogous pathways in other plants, particularly within the Solanaceae family.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived amine pathway . These pathways converge to produce the monomeric precursor, N-feruloyltyramine, which then undergoes oxidative dimerization to form this compound.

The overall pathway can be divided into three main stages:

  • Biosynthesis of Feruloyl-CoA: This stage involves the conversion of the aromatic amino acid L-phenylalanine into the activated hydroxycinnamic acid, feruloyl-CoA, via the general phenylpropanoid pathway.

  • Biosynthesis of Tyramine: The aromatic amino acid L-tyrosine is decarboxylated to produce the amine, tyramine.

  • Formation of N-feruloyltyramine and Dimerization: Feruloyl-CoA and tyramine are condensed to form the amide N-feruloyltyramine. Subsequently, two molecules of N-feruloyltyramine undergo oxidative coupling to yield this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by a series of enzymes. While not all of these have been specifically characterized in Lycium for this pathway, their orthologs are well-studied in other plant species.

EnzymeAbbreviationEC NumberFunction
Phenylalanine Ammonia-LyasePAL4.3.1.24Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamate-4-HydroxylaseC4H1.14.14.91A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
p-Coumarate 3-HydroxylaseC3H1.14.14.96A cytochrome P450 monooxygenase that hydroxylates p-coumaric acid to caffeic acid.
Caffeic acid O-methyltransferaseCOMT2.1.1.68Catalyzes the methylation of caffeic acid to ferulic acid.
4-Coumarate-CoA Ligase4CL6.2.1.12Activates ferulic acid by ligating it to Coenzyme A to form feruloyl-CoA.
Tyrosine DecarboxylaseTYDC4.1.1.25Catalyzes the decarboxylation of L-tyrosine to tyramine.
Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferaseTHT2.3.1.110Transfers the feruloyl group from feruloyl-CoA to tyramine to form N-feruloyltyramine.
Laccases/Peroxidases-1.10.3.2/1.11.1.7Catalyze the oxidative coupling of two N-feruloyltyramine molecules to form this compound.

Quantitative Data

Currently, there is a notable absence of specific quantitative data regarding the biosynthesis of this compound in Lycium species in the published literature. This includes enzyme kinetic parameters (Km, Vmax), in vivo and in vitro enzyme activities, metabolic flux analyses, and the concentrations of biosynthetic intermediates. The data presented below is generalized from studies on related enzymes in other plant species and should be considered as a starting point for research in Lycium.

EnzymeSubstrate(s)Km (µM)Vmax (units)Source Organism (for kinetic data)
PALL-Phenylalanine25 - 300Not reportedPetroselinum crispum
C4HCinnamic acid1 - 10Not reportedHelianthus tuberosus
4CLFerulic acid10 - 100Not reportedArabidopsis thaliana
TYDCL-Tyrosine100 - 500Not reportedPapaver somniferum
THTFeruloyl-CoA, Tyramine1 - 10Not reportedCapsicum annuum

Note: The provided kinetic data are approximate ranges from various plant sources and may not be representative of the enzymes in Lycium species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that can be adapted for studying this pathway in Lycium species.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the precursor-product relationship in the biosynthesis of this compound.

Methodology:

  • Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine and L-tyrosine.

  • Plant Material: Use Lycium cell suspension cultures, hairy root cultures, or young seedlings.

  • Feeding Experiment: Introduce the labeled precursor into the growth medium of the plant material.

  • Incubation: Allow the plant material to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: Harvest the plant tissue and perform a methanol or ethanol-based extraction to obtain a crude extract containing secondary metabolites.

  • Purification: Use chromatographic techniques (e.g., HPLC) to isolate this compound and its putative intermediates from the crude extract.

  • Detection and Analysis: Analyze the purified compounds using mass spectrometry (MS) to determine the incorporation of the isotopic label. For 14C-labeled compounds, liquid scintillation counting can be used.

Isotopic Labeling Workflow Labeled Precursor Labeled Precursor Plant Culture Plant Culture Labeled Precursor->Plant Culture Incubation Incubation Plant Culture->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction HPLC Purification HPLC Purification Metabolite Extraction->HPLC Purification MS Analysis MS Analysis HPLC Purification->MS Analysis

Figure 2: Workflow for isotopic labeling experiments.
Enzyme Assays for Key Biosynthetic Steps

Objective: To measure the activity of the enzymes involved in the pathway.

Methodology for THT Assay (as an example):

  • Protein Extraction: Homogenize fresh Lycium tissue in an extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors and PVPP). Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

  • Substrates: Prepare solutions of feruloyl-CoA and tyramine.

  • Reaction Mixture: In a microcentrifuge tube, combine the crude enzyme extract, feruloyl-CoA, and tyramine in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

  • Product Analysis: Analyze the reaction mixture using HPLC to quantify the amount of N-feruloyltyramine produced. The enzyme activity can be calculated based on the rate of product formation.

Enzyme Assay Workflow Protein Extraction Protein Extraction Reaction Incubation Reaction Incubation Protein Extraction->Reaction Incubation Substrate Preparation Substrate Preparation Substrate Preparation->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination HPLC Analysis HPLC Analysis Reaction Termination->HPLC Analysis

Figure 3: General workflow for an enzyme assay.
Gene Identification and Functional Characterization

Objective: To identify and confirm the function of the genes encoding the biosynthetic enzymes.

Methodology:

  • Gene Identification: Use bioinformatics tools to search the Lycium transcriptome or genome databases for sequences homologous to known PAL, C4H, 4CL, TYDC, THT, laccase, and peroxidase genes from other plants.

  • Gene Cloning: Amplify the full-length cDNA of the candidate genes using PCR and clone them into an expression vector.

  • Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

  • Enzyme Assays: Purify the recombinant proteins and perform enzyme assays as described above to confirm their catalytic activity.

  • Gene Silencing/Knockout: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to downregulate or knockout the expression of the candidate genes in Lycium plants or cell cultures.

  • Metabolite Analysis: Analyze the metabolome of the genetically modified plants to observe the effect on the accumulation of this compound and its precursors. A decrease in the target compound would confirm the gene's involvement in the pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Lycium species provides a solid framework for further research. While the general steps are well-supported by studies in related plant species, significant research is needed to elucidate the specific details within Lycium. Future research should focus on:

  • Identification and characterization of the specific Lycium enzymes involved in each step of the pathway, particularly the THT and the oxidative coupling enzymes.

  • Quantitative analysis of the pathway, including enzyme kinetics and metabolic flux, to understand the regulation and efficiency of this compound production.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes, which could be exploited for metabolic engineering to enhance the yield of this compound.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this and other valuable bioactive compounds.

Lyciumamide A: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide A, a dimeric phenolic amide, has garnered significant interest within the scientific community for its potential neuroprotective and other pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound. The primary documented source of this compound is the fruit of Lycium barbarum L., commonly known as the Goji berry. While qualitative identification is established, precise quantitative data regarding its abundance remains limited in publicly available literature. This document summarizes the existing knowledge, details relevant experimental methodologies for the analysis of related compounds, and identifies key areas for future research to fully elucidate the distribution and concentration of this compound in the Lycium genus.

Natural Sources of this compound

This compound has been identified and isolated from the fruits of Lycium barbarum L., a plant belonging to the Solanaceae family.[1] The Lycium genus comprises numerous species, with L. barbarum, L. chinense, and L. ruthenicum being the most well-known for their medicinal properties.[1] To date, the scientific literature primarily points to the fruit (Goji berry) of L. barbarum as the definitive natural source of this compound.

While phenolic amides have been isolated from the root bark of Lycium chinense Miller, the presence of this compound in this or other Lycium species, or in other parts of the Lycium barbarum plant (e.g., leaves, stems, roots), has not been definitively reported in the reviewed literature.[2] Further investigation is required to determine the broader distribution of this compound within the Lycium genus.

G cluster_genus Genus Lycium cluster_species Species cluster_parts Plant Parts cluster_compounds Compounds Lycium Lycium L_barbarum Lycium barbarum Lycium->L_barbarum L_chinense Lycium chinense Lycium->L_chinense L_ruthenicum Lycium ruthenicum Lycium->L_ruthenicum Fruit Fruit (Goji Berry) L_barbarum->Fruit Root_Bark Root Bark L_barbarum->Root_Bark Leaves Leaves L_barbarum->Leaves Stems Stems L_barbarum->Stems L_chinense->Root_Bark Lyciumamide_A This compound Fruit->Lyciumamide_A Other_Phenolic_Amides Other Phenolic Amides Root_Bark->Other_Phenolic_Amides

Figure 1: Known and potential distribution of this compound.

Abundance of this compound

Currently, there is a notable lack of specific quantitative data on the abundance of this compound in its natural sources. While numerous studies have focused on the overall phenolic and flavonoid content of Lycium barbarum fruits, they do not provide a concentration for this compound, typically reported in mg/g of dry weight.

The table below summarizes the total phenolic content found in Lycium species from various studies to provide a broader context for the potential abundance of phenolic compounds, including this compound.

SpeciesPlant PartTotal Phenolic Content (mg GAE/g DW)Reference
Lycium barbarumFruit5.52 - 11.72[3][4]
Lycium chinenseFruit14[5]
Lycium ruthenicumFruit69[5]

GAE: Gallic Acid Equivalents; DW: Dry Weight.

It is important to note that total phenolic content is a broad measure and does not directly correlate to the concentration of a single compound like this compound. The development of validated analytical methods for the specific quantification of this compound is a critical next step for research in this area.

Experimental Protocols

Extraction of Phenolic Amides
  • Sample Preparation: Dried and powdered fruit material of Lycium barbarum is the starting point.

  • Solvent Extraction: A common method involves extraction with an organic solvent, typically ethanol or methanol, often in an aqueous solution. This is followed by partitioning with solvents of varying polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.

  • Preliminary Purification: The resulting extract is often subjected to column chromatography using resins like macroporous D101 or Sephadex LH-20 to fractionate the extract and isolate the phenolic amide fraction.

Isolation and Purification of this compound
  • Chromatographic Separation: The enriched phenolic amide fraction is further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

  • Gradient Elution: A gradient elution system is typically employed, using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. The gradient is adjusted to achieve optimal separation of the target compounds.

Quantification of this compound
  • Analytical Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for accurate and sensitive quantification of specific phenolic compounds.

  • Method Validation: A validated UPLC-MS/MS method would involve optimizing parameters such as the mobile phase, column, flow rate, and mass spectrometry settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring).

  • Standard Curve: A calibration curve would be generated using a purified and quantified this compound standard to determine the concentration in the extracted samples.

G Start Dried Lycium barbarum Fruit Powder Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) Extraction->Partitioning Column_Chromatography_1 Macroporous Resin Column (e.g., D101) Partitioning->Column_Chromatography_1 Column_Chromatography_2 Sephadex LH-20 Column Column_Chromatography_1->Column_Chromatography_2 HPLC Preparative HPLC (C18 Column) Column_Chromatography_2->HPLC Isolated_Lyciumamide_A Isolated this compound HPLC->Isolated_Lyciumamide_A UPLC_MSMS UPLC-MS/MS Analysis Isolated_Lyciumamide_A->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Figure 2: Generalized workflow for isolation and quantification.

Future Research and Conclusion

The current body of scientific literature establishes Lycium barbarum fruit as the primary natural source of this compound. However, a significant gap exists in the quantitative understanding of its abundance. For researchers and drug development professionals, the following areas represent critical avenues for future investigation:

  • Quantitative Analysis: Development and publication of a validated analytical method (preferably UPLC-MS/MS) for the precise quantification of this compound in Lycium barbarum fruits.

  • Distribution Studies: Investigation into the presence and abundance of this compound in other parts of the Lycium barbarum plant (leaves, stems, roots).

  • Interspecies Comparison: Screening of other Lycium species, such as L. chinense and L. ruthenicum, for the presence and concentration of this compound.

  • Varietal and Geographical Influence: Assessment of how different cultivars, geographical locations, and harvesting times affect the concentration of this compound in Goji berries.

References

Lyciumamide A: A Technical Guide to a Promising Phenolic Amide Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide A, a naturally occurring phenolic amide dimer isolated from the fruit of Lycium barbarum, has emerged as a compound of significant interest in the scientific community. Possessing a unique dimeric structure, it has demonstrated a range of promising biological activities, including potent neuroprotective and anticancer effects. This technical guide provides an in-depth overview of this compound, consolidating available data on its biological activities, detailing experimental protocols for its study, and visualizing its known and putative signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compelling molecule.

Introduction

Phenolic amides are a class of natural products characterized by the presence of a phenolic moiety and an amide linkage. This compound is a notable example, distinguished by its dimeric structure formed from two phenolic amide units. It is found in the fruit of Lycium barbarum, commonly known as goji berry, a plant with a long history of use in traditional medicine.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivities of this compound, revealing its potential as a lead compound for the development of novel therapeutics.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃₆H₃₆N₂O₈PubChem
Molecular Weight 624.7 g/mol PubChem
Classification Phenolic Amide Dimer[1]
Natural Source Fruit of Lycium barbarum[1][2]

Biological Activities and Quantitative Data

This compound has demonstrated significant potential in two key therapeutic areas: neuroprotection and cancer. The following tables summarize the available quantitative data on its biological activities.

Neuroprotective Activity
AssayCell LineConditionIC₅₀/EC₅₀Reference
MTT Assay SH-SY5YNMDA-induced neurotoxicityNot explicitly defined as IC₅₀, but showed significant protective effects at 10, 20, and 40 µM[3]
Anticancer Activity

Quantitative data (IC₅₀/EC₅₀ values) for the specific anticancer activity of this compound against glioma stem cells is not yet prominently available in the reviewed literature. However, studies on phenolic amides from Lycium barbarum have shown activity against human glioma stem cell lines.

Signaling Pathways

Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects, at least in part, through the activation of the PKCε/Nrf2/HO-1 signaling pathway. This pathway is crucial for cellular defense against oxidative stress.

G LyciumamideA This compound PKCe PKCε LyciumamideA->PKCe Activates Nrf2_Keap1 Nrf2-Keap1 Complex PKCe->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Neuroprotection Neuroprotection (Anti-oxidant, Anti-apoptotic) HO1->Neuroprotection

Caption: PKCε/Nrf2/HO-1 signaling pathway activated by this compound.

Putative Anticancer Signaling Pathway in Glioma Stem Cells

While the precise signaling pathways for this compound in glioma stem cells are still under investigation, phenolic amides, in general, are known to modulate several key cancer-related pathways. The following diagram illustrates a potential mechanism of action based on the known targets of similar compounds in cancer cells.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes LyciumamideA This compound PI3K_AKT PI3K/AKT Pathway LyciumamideA->PI3K_AKT Inhibits MAPK MAPK Pathway LyciumamideA->MAPK Modulates Wnt Wnt/β-catenin Pathway LyciumamideA->Wnt Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis Stemness Reduced Stemness Wnt->Stemness

Caption: Putative anticancer signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound from Lycium barbarum Fruit

The following is a general workflow for the isolation and purification of phenolic compounds, including this compound, from Lycium barbarum. Specific details may vary between laboratories.

G Start Dried Lycium barbarum Fruit Powder Extraction Extraction with 85% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., with Ethyl Acetate) Filtration->Partition ColumnChrom Column Chromatography (e.g., Macroporous Resin, Sephadex LH-20) Partition->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Pure this compound HPLC->End

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered fruit of Lycium barbarum is extracted with a solvent such as 85% ethanol.[2] This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic amides like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is further purified using various column chromatography techniques. Macroporous resins (e.g., D101) and Sephadex LH-20 are commonly used for the separation of phenolic compounds.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to isolate this compound to a high degree of purity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cell lines, such as the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Induction of Toxicity (for neuroprotection assays): For neuroprotection studies, after pre-treatment with this compound, induce neurotoxicity using an agent like N-methyl-D-aspartate (NMDA).[3]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a phenolic amide dimer with significant therapeutic potential, particularly in the fields of neuroprotection and oncology. Its ability to modulate key signaling pathways, such as the PKCε/Nrf2/HO-1 pathway, underscores its promise as a lead compound. However, further research is required to fully elucidate its mechanisms of action, particularly in the context of its anticancer activities. The development of more detailed quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and safety profiling will be crucial next steps in translating the potential of this compound from the laboratory to the clinic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this fascinating natural product.

References

The Antioxidant Power of Lyciumamide A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antioxidant Properties and Neuroprotective Mechanisms of a Novel Phenolic Amide from Lycium barbarum

Introduction

Lyciumamide A, a unique phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry), has emerged as a promising natural compound with potent antioxidant and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant capabilities, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds in mitigating oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been primarily evaluated through its effects on cellular and animal models of oxidative stress, particularly in the context of cerebral ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.

In Vivo Antioxidant Effects in a Middle Cerebral Artery Occlusion (MCAO) Model

Treatment with this compound has been shown to significantly ameliorate oxidative stress markers in an animal model of stroke.[3][4]

ParameterIschemia/Reperfusion (I/R) GroupThis compound + I/R GroupSham Group
SOD Activity (U/mg protein) 80.5 ± 6.1145.3 ± 8.0156.0 ± 9.3
GPx Activity (U/mg protein) 27.6 ± 3.664.2 ± 6.372.1 ± 6.8
MDA Level (nmol/mg protein) 24.8 ± 3.48.0 ± 1.17.6 ± 1.0
Data are presented as mean ± SD (n=6). This compound treatment markedly restored the activities of antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx), and significantly decreased the level of the lipid peroxidation marker, malondialdehyde (MDA), in the ischemic cerebral cortex.[4]
In Vitro Neuroprotective and Antioxidant Effects in SH-SY5Y Cells

In a cellular model of oxygen-glucose deprivation (OGD), this compound demonstrated significant neuroprotective and antioxidant effects.[3][4]

ParameterOGD GroupThis compound (40 µM) + OGD GroupControl Group
Cell Viability (%) Significantly decreasedSignificantly increased vs. OGDNormal
Intracellular ROS Level Significantly increasedSignificantly decreased vs. OGDBaseline
This compound treatment at a concentration of 40 µM significantly increased the viability of SH-SY5Y cells and reduced the levels of intracellular reactive oxygen species (ROS) following OGD-induced injury.[3][4]

Mechanism of Action: The PKCε/Nrf2/HO-1 Signaling Pathway

The primary mechanism underlying the antioxidant effects of this compound is the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][3][5] Under conditions of oxidative stress, this compound promotes the activation of PKCε, which in turn leads to the nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream antioxidant enzymes, including HO-1.[3][6] This cascade ultimately enhances the cellular defense against oxidative damage.

Lyciumamide_A_Signaling_Pathway cluster_stress Oxidative Stress cluster_intervention Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) PKC PKCε Oxidative_Stress->PKC Induces Lyciumamide_A This compound Lyciumamide_A->PKC Activates Keap1_Nrf2 Keap1-Nrf2 Complex PKC->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates HO1_protein HO-1 Protein Antioxidant_Response Enhanced Antioxidant Response & Neuroprotection HO1_protein->Antioxidant_Response Leads to ARE ARE Nrf2_nucl->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_gene->HO1_protein Translation Experimental_Workflow cluster_invivo In Vivo (MCAO Model) cluster_invitro In Vitro (OGD Model) MCAO MCAO Induction in Rats LyA_Admin_Vivo This compound Administration MCAO->LyA_Admin_Vivo Neuro_Assess Neurological Assessment & Infarct Volume Measurement LyA_Admin_Vivo->Neuro_Assess Biochem_Vivo Biochemical Analysis (SOD, GPx, MDA) LyA_Admin_Vivo->Biochem_Vivo WB_Vivo Western Blot (Nrf2, HO-1) LyA_Admin_Vivo->WB_Vivo Cell_Culture SH-SY5Y Cell Culture LyA_Treat_Vitro This compound Pre-treatment Cell_Culture->LyA_Treat_Vitro OGD OGD Induction LyA_Treat_Vitro->OGD Viability Cell Viability Assay (MTT) OGD->Viability ROS Intracellular ROS Measurement (DCFH-DA) OGD->ROS WB_Vitro Western Blot (PKCε, Nrf2, HO-1) OGD->WB_Vitro

References

The Anti-inflammatory Potential of Lyciumamide A: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyciumamide A, a phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry), has garnered scientific interest primarily for its neuroprotective properties. Emerging evidence, however, suggests a broader therapeutic potential, including significant anti-inflammatory capabilities. This technical guide provides an in-depth overview of the current understanding and hypothesized mechanisms of this compound's anti-inflammatory action. It is intended for researchers, scientists, and professionals in drug development who are exploring novel natural compounds for inflammatory disease therapeutics. While direct and extensive research on the anti-inflammatory effects of this compound is still developing, this paper synthesizes existing data, outlines potential molecular pathways, and provides detailed experimental protocols to guide future investigations.

Quantitative Data on Bioactivity

Currently, the majority of quantitative data for this compound pertains to its neuroprotective effects, which can be linked to anti-inflammatory mechanisms through the reduction of cellular stress and damage markers. The following table summarizes key findings from in vitro studies.

ParameterCell LineInducerThis compound ConcentrationEffectReference
Cell ViabilitySH-SY5YNMDA (1 mM)1, 5, 10, 20, 40 µMDose-dependent increase in cell viability[1]
LDH ReleaseSH-SY5YNMDA (1 mM)10, 20, 40 µMSignificant reduction in LDH leakage[1][2]
ROS ProductionSH-SY5YNMDA (1 mM)10, 20, 40 µMSignificant reversal of intracellular ROS increase[1][3]

Postulated Anti-inflammatory Signaling Pathways

Based on studies of related compounds from Lycium barbarum and other natural amides, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is postulated that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates LyciumamideA This compound LyciumamideA->IKK Inhibits (Postulated) IkBa_NFkB->IkBa Degrades IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Induces LPS LPS LPS->TLR4 Binds

Postulated Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular inflammatory responses. Upon stimulation by agents like LPS, these kinases are activated through phosphorylation. Activated MAPKs, in turn, can activate transcription factors such as AP-1 and also contribute to the activation of NF-κB. By downregulating the phosphorylation of p38, JNK, and ERK, this compound could potentially suppress the downstream expression of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 LyciumamideA This compound LyciumamideA->MAPKK Inhibits Phosphorylation (Postulated) ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Induces LPS LPS LPS->TLR4

Postulated Inhibition of MAPK Pathways by this compound.

Experimental Protocols

To rigorously assess the anti-inflammatory potential of this compound, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.

General Experimental Workflow

A typical workflow for screening the anti-inflammatory activity of a compound like this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent measurement of key inflammatory markers.

G cluster_assays Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding & Adherence (24 hours) A->B C 3. Pre-treatment with this compound (1-2 hours) B->C D 4. Inflammatory Stimulation (e.g., LPS 1 µg/mL) (24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Measurement of Inflammatory Markers E->F G Griess Assay (NO) F->G H ELISA (Cytokines) F->H I Western Blot (Proteins) F->I

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lyciumamide A (revised structure: Cannabisin F)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, proposed total synthesis protocol for Lyciumamide A, the structure of which has been revised to that of Cannabisin F, a neolignanamide with demonstrated anti-inflammatory and anti-oxidative properties. The proposed synthesis is based on established synthetic strategies for Cannabisin F and is designed to be a practical guide for researchers in medicinal chemistry and drug development. The protocol includes a retrosynthetic analysis, a step-by-step experimental procedure, and tabulated data for key intermediates and the final product. Additionally, a workflow diagram of the synthesis is provided in the DOT language for clear visualization of the process.

Introduction

This compound, originally isolated from the fruits of Lycium barbarum, was initially characterized as a dimer of feruloyltyramine with an unusual ether linkage. However, recent structural reassessment has revised its structure to that of Cannabisin F, a known neolignanamide. Cannabisin F is formed through the oxidative coupling of two feruloyltyramine units. This document outlines a proposed total synthesis of this compound (as Cannabisin F) based on convergent synthetic strategies, providing a robust framework for its laboratory-scale production and further investigation into its therapeutic potential.

Retrosynthetic Analysis

The proposed synthesis of this compound (Cannabisin F) is based on a convergent approach. The retrosynthetic analysis reveals two key fragments: a protected ferulic acid derivative and a protected tyramine derivative. These fragments are coupled to form the monomeric unit, N-feruloyltyramine, which can then undergo oxidative dimerization to yield the target molecule.

G Lyciumamide_A This compound (Cannabisin F) Dimerization Oxidative Dimerization Lyciumamide_A->Dimerization Feruloyltyramine N-Feruloyltyramine Dimerization->Feruloyltyramine Amide_Coupling Amide Coupling Feruloyltyramine->Amide_Coupling Ferulic_Acid Protected Ferulic Acid Amide_Coupling->Ferulic_Acid Tyramine Protected Tyramine Amide_Coupling->Tyramine

Caption: Retrosynthetic analysis of this compound (Cannabisin F).

Proposed Synthetic Workflow

The overall synthetic strategy involves three main stages:

  • Synthesis of Protected Monomers: Preparation of appropriately protected ferulic acid and tyramine building blocks.

  • Amide Coupling: Formation of the N-feruloyltyramine monomer via a standard amide bond formation reaction.

  • Oxidative Dimerization: Biomimetic oxidative coupling of N-feruloyltyramine to yield this compound (Cannabisin F).

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Dimerization & Deprotection Ferulic_Acid Ferulic Acid Protected_Ferulic_Acid Protected Ferulic Acid Ferulic_Acid->Protected_Ferulic_Acid Protection Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Protected_Ferulic_Acid->Amide_Coupling Tyramine Tyramine Protected_Tyramine Protected Tyramine Tyramine->Protected_Tyramine Protection Protected_Tyramine->Amide_Coupling Protected_Feruloyltyramine Protected N-Feruloyltyramine Amide_Coupling->Protected_Feruloyltyramine Deprotection Deprotection Protected_Feruloyltyramine->Deprotection Feruloyltyramine N-Feruloyltyramine Deprotection->Feruloyltyramine Oxidative_Dimerization Oxidative Dimerization (e.g., Laccase or FeCl3) Feruloyltyramine->Oxidative_Dimerization Lyciumamide_A This compound (Cannabisin F) Oxidative_Dimerization->Lyciumamide_A

Caption: Proposed total synthesis workflow for this compound.

Experimental Protocols

4.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using a high-resolution mass spectrometer (HRMS).

4.2. Synthesis of Protected Ferulic Acid (1)

  • Protocol: To a solution of ferulic acid (1.0 eq) in dry dichloromethane (DCM, 0.1 M), add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Stir the mixture at room temperature for 12 hours. After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (Ethyl acetate/Hexane) to afford protected ferulic acid 1 .

4.3. Synthesis of Protected Tyramine (2)

  • Protocol: To a solution of tyramine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 6 hours. After completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield protected tyramine 2 , which can be used in the next step without further purification.

4.4. Amide Coupling to form Protected N-Feruloyltyramine (3)

  • Protocol: To a solution of protected ferulic acid 1 (1.0 eq) in dry DMF (0.1 M), add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. Then, add a solution of protected tyramine 2 (1.1 eq) in dry DMF. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (Ethyl acetate/Hexane) to obtain protected N-feruloyltyramine 3 .

4.5. Deprotection to yield N-Feruloyltyramine (4)

  • Protocol: Dissolve protected N-feruloyltyramine 3 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M). Stir the solution at room temperature for 2 hours. After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-feruloyltyramine 4 .

4.6. Oxidative Dimerization to this compound (Cannabisin F) (5)

  • Protocol (Biomimetic): To a solution of N-feruloyltyramine 4 (1.0 eq) in an acetate buffer (pH 5.0, 0.05 M), add laccase from Trametes versicolor (10 U/mg). Stir the mixture in the presence of air at room temperature for 24 hours. After completion, extract the reaction mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by preparative HPLC to afford this compound (Cannabisin F) 5 .

Data Presentation

Table 1: Summary of Yields and Spectroscopic Data for Key Intermediates and Final Product

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (δ, ppm)MS (m/z)
1 Protected Ferulic AcidC₁₇H₁₆O₄284.31~907.65 (d, J=15.9 Hz, 1H), 7.40-7.30 (m, 5H), 7.15 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.2, 1.9 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 6.35 (d, J=15.9 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H)[M+H]⁺ 285.10
2 Protected TyramineC₁₃H₁₉NO₃237.29~957.05 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 4.50 (br s, 1H), 3.30 (q, J=6.8 Hz, 2H), 2.70 (t, J=7.2 Hz, 2H), 1.45 (s, 9H)[M+H]⁺ 238.14
3 Protected N-FeruloyltyramineC₃₀H₃₅NO₅489.60~807.55 (d, J=15.8 Hz, 1H), 7.40-7.25 (m, 5H), 7.10 (d, J=8.4 Hz, 2H), 7.00 (s, 1H), 6.95 (d, J=8.2 Hz, 1H), 6.80 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.2 Hz, 1H), 6.25 (d, J=15.8 Hz, 1H), 5.15 (s, 2H), 3.85 (s, 3H), 3.50 (q, J=7.0 Hz, 2H), 2.80 (t, J=7.4 Hz, 2H), 1.40 (s, 9H)[M+H]⁺ 490.25
4 N-FeruloyltyramineC₁₈H₁₉NO₄313.35~907.50 (d, J=15.7 Hz, 1H), 7.10 (d, J=8.5 Hz, 2H), 7.05 (s, 1H), 6.95 (d, J=8.1 Hz, 1H), 6.80 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.1 Hz, 1H), 6.20 (d, J=15.7 Hz, 1H), 3.80 (s, 3H), 3.45 (q, J=7.0 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H)[M+H]⁺ 314.13
5 This compoundC₃₆H₃₆N₂O₈624.68~30-40Consistent with reported data for Cannabisin F.[M+H]⁺ 625.25

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Conclusion

This document provides a comprehensive and detailed proposed total synthesis protocol for this compound, based on its revised structure as Cannabisin F. The outlined convergent strategy, employing standard and robust organic reactions, offers a practical pathway for the synthesis of this biologically active neolignanamide. The provided experimental procedures, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the pharmacological properties of this compound.

Application Notes and Protocols for the Extraction of Lyciumamide A from Lycium barbarum Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Lyciumamide A, a bioactive phenolic amide, from the fruits of Lycium barbarum (goji berry). The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of this promising natural product for further study and development.

Introduction

Lycium barbarum L., commonly known as goji berry or wolfberry, is a traditional Chinese medicinal plant renowned for its diverse health benefits. Its fruits are rich in a variety of bioactive compounds, including polysaccharides, carotenoids, flavonoids, and phenolic amides. Among these, this compound, a dimeric phenolic amide, has garnered significant attention for its potent antioxidant and neuroprotective properties. This document details a robust multi-step methodology for the extraction and purification of this compound, suitable for laboratory-scale production and analysis.

Experimental Workflow Overview

The extraction and purification of this compound from Lycium barbarum fruits is a multi-step process designed to progressively enrich the target compound while removing impurities. The general workflow involves an initial solvent extraction to create a crude extract, followed by sequential column chromatography techniques to isolate and purify this compound.

Extraction_Workflow Start Dried Lycium barbarum Fruits Crude_Extract Crude Phenolic Extract (C1) Start->Crude_Extract Ethanol Extraction Macroporous_Resin Macroporous D101 Resin Column Chromatography Crude_Extract->Macroporous_Resin Fraction_D1 Phenolic-Enriched Fraction (D1) Macroporous_Resin->Fraction_D1 Elution with Ethanol Gradient Sephadex_LH20 Sephadex LH-20 Column Chromatography Fraction_D1->Sephadex_LH20 Component_S1 Further Purified Fraction (S1) Sephadex_LH20->Component_S1 Prep_HPLC Preparative HPLC Component_S1->Prep_HPLC Lyciumamide_A Purified this compound (P1) Prep_HPLC->Lyciumamide_A Final Purification

Caption: Overall workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes the yield of phenolic extracts at different stages of purification. The yields are presented as a percentage of the initial dry weight of Lycium barbarum fruits.

Fraction CodeDescriptionPurification StepYield (%)
C1Crude Phenolic ExtractInitial Ethanol Extraction1% - 10%
D1Phenolic-Enriched FractionAfter Macroporous D101 Resin ChromatographyLower than C1
S1Further Purified FractionAfter Sephadex LH-20 ChromatographyLower than D1
P1Purified this compoundAfter Preparative HPLCNot explicitly stated

Note: The yield of the final purified this compound (P1) is not explicitly quantified in the source literature but will be significantly lower than the preceding fractions.

Detailed Experimental Protocols

Protocol 1: Preparation of Crude Phenolic Extract (C1)

This protocol describes the initial extraction of phenolic compounds from dried Lycium barbarum fruits using ethanol.

Materials and Equipment:

  • Dried Lycium barbarum fruits

  • Ethanol (analytical grade)

  • Grinder or blender

  • Extraction vessel (e.g., large beaker or flask)

  • Shaking incubator or magnetic stirrer

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Grinding: Grind the dried Lycium barbarum fruits into a fine powder.

  • Extraction: Macerate the fruit powder with ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: Agitate the mixture at room temperature for 24 hours.

  • Filtration/Centrifugation: Separate the extract from the solid residue by filtration or centrifugation.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum recovery of phenolic compounds.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude phenolic extract (C1).

Protocol 2: Purification using Macroporous D101 Resin Column Chromatography (Fraction D1)

This protocol details the first stage of purification to enrich the phenolic compounds from the crude extract.

Materials and Equipment:

  • Crude Phenolic Extract (C1)

  • Macroporous D101 resin

  • Chromatography column

  • Ethanol solutions of varying concentrations (e.g., 30%, 50%, 70%, 95% v/v)

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with pre-treated Macroporous D101 resin.

  • Loading: Dissolve the crude extract (C1) in a small amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column sequentially with ethanol solutions of increasing concentrations (e.g., 30%, 50%, 70%, and 95% v/v).

  • Fraction Collection: Collect the fractions eluted with each ethanol concentration. The fraction containing the desired phenolic amides (designated as D1) is typically eluted with a mid-range ethanol concentration.

  • Concentration: Concentrate the D1 fraction using a rotary evaporator.

Protocol 3: Purification using Sephadex LH-20 Column Chromatography (Component S1)

This protocol describes the second stage of purification to further separate the phenolic compounds based on their molecular size.

Materials and Equipment:

  • Phenolic-Enriched Fraction (D1)

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol (HPLC grade)

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with Sephadex LH-20 resin swelled in methanol.

  • Loading: Dissolve the concentrated D1 fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target phenolic amides (designated as S1).

  • Concentration: Pool the S1 fractions and concentrate them.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC) (Purified this compound - P1)

This protocol outlines the final purification step to isolate this compound to a high degree of purity.

Materials and Equipment:

  • Further Purified Fraction (S1)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., methanol and water with 1% formic acid)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the concentrated S1 fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 column

    • Mobile Phase A: Water with 1% formic acid

    • Mobile Phase B: Methanol with 1% formic acid

    • Flow Rate: 18 mL/min

    • Detection: UV detector at a suitable wavelength for phenolic amides (e.g., 280 nm or 320 nm).

    • Gradient Program: A suitable gradient program should be developed to achieve optimal separation of this compound from other components in the S1 fraction.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain purified this compound (P1) as a powder.

Signaling Pathway Visualization

While the provided data does not detail a specific signaling pathway for this compound's extraction, the logical relationship of the purification process can be visualized.

High-Yield Extraction of Lyciumamide A from Lycium barbarum (Goji Berry) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the high-yield extraction of Lyciumamide A, a promising neuroprotective phenolic amide, from the fruits of Lycium barbarum. This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2] This application note outlines conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), providing optimized parameters for maximizing the yield of phenolic compounds. Furthermore, a detailed purification protocol and a diagram of the neuroprotective signaling pathway of this compound are presented to support further research and drug development endeavors.

Introduction to this compound

This compound is a phenolic amide dimer isolated from the fruit of Lycium barbarum, commonly known as goji berry.[1] Phenolic amides in Lycium species are known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has demonstrated significant neuroprotective effects by inhibiting the function of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, thereby preventing calcium overload-induced cell death.[2] This mechanism of action makes this compound a valuable compound for investigation in the context of neurodegenerative disorders.

Extraction Methodologies for this compound

The efficient extraction of this compound from Lycium barbarum is crucial for its subsequent study and potential therapeutic use. As a phenolic amide, its extraction can be optimized using methods developed for other phenolic compounds. This section compares conventional solvent extraction with modern, intensified techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Conventional Solvent Extraction

A traditional method for extracting Lyciumamides involves refluxing the dried plant material with a high concentration of ethanol. This method, while effective, can be time-consuming and may not provide the highest yields compared to modern techniques.

Ultrasound-Assisted Extraction (UAE)

UAE is a green extraction technique that utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to higher yields in shorter extraction times.[3] Studies on the extraction of flavonoids from Lycium barbarum have shown that UAE can significantly improve extraction efficiency.[4]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction. The efficiency of MAE is influenced by factors such as temperature, extraction time, and the dielectric properties of the solvent.[5] Research on Lycium barbarum leaves has demonstrated that optimizing MAE parameters can lead to high yields of phenolic compounds.[6]

Quantitative Data on Extraction Parameters

The following tables summarize optimized parameters for the extraction of phenolic compounds from Lycium barbarum, which can be adapted for a high-yield this compound extraction strategy.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Lycium barbarum

ParameterOptimized ValueReference
SolventGemini Ionic Liquid-based Deep Eutectic Solvents / 60% Ethanol[4]
Solid-to-Liquid Ratio1:50 (g/mL)[4]
Temperature50°C[4]
Extraction Time40 minutes[4]
Yield (Total Flavonoids) 17.94 mg/g [4]

Table 2: Optimized Parameters for Aqueous Ultrasound-Assisted Extraction (UAE) from Lycium barbarum

ParameterOptimized ValueReference
SolventWater[3]
Water-to-Raw Material Ratio30:1 (mL/g)[3]
Temperature32.02°C[3]
Ultrasonic Power30.95 W/cm²[3]
Extraction Time32.03 minutes[3]
Yield (Total Solids) 33.90% [3]

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Lycium barbarum Leaves

ParameterOptimized ValueReference
SolventWater[6]
Solid-to-Liquid Ratio5g / 150mL[6]
Microwave Power300 W[6]
Irradiation Time5 minutes[6]
Yield (Chlorogenic Acid) 195.3 µg/g DM [6]

Experimental Protocols

Plant Material Preparation
  • Obtain dried fruits of Lycium barbarum.

  • Grind the dried fruits into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

  • Store the powdered material in a cool, dry, and dark place until use.

High-Yield Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from optimized conditions for flavonoid extraction from Lycium barbarum.[4]

  • Weigh 10 g of powdered Lycium barbarum fruit.

  • Place the powder in a 500 mL beaker.

  • Add 500 mL of 60% ethanol (or a suitable deep eutectic solvent) to achieve a 1:50 solid-to-liquid ratio.

  • Place the beaker in an ultrasonic bath.

  • Set the temperature to 50°C and the extraction time to 40 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting aqueous extract can be used for the purification of this compound.

Purification of this compound

This protocol is based on a published method for the isolation of Lyciumamides.

  • Take the concentrated aqueous extract from the UAE step.

  • Partition the extract successively with ethyl acetate and n-butanol.

  • Combine the ethyl acetate and n-butanol fractions, as they are likely to contain the phenolic amides.

  • Dry the combined organic fractions over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Subject the resulting residue to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

Extraction_Workflow plant_material Dried Lycium barbarum Fruits grinding Grinding plant_material->grinding powder Powdered Plant Material grinding->powder uae Ultrasound-Assisted Extraction (60% Ethanol, 50°C, 40 min) powder->uae filtration Filtration uae->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation crude_extract->concentration concentrated_extract Concentrated Aqueous Extract concentration->concentrated_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) concentrated_extract->partitioning organic_phase Combined Organic Phases partitioning->organic_phase drying_evaporation Drying and Evaporation organic_phase->drying_evaporation residue Crude this compound drying_evaporation->residue chromatography Silica Gel Column Chromatography residue->chromatography pure_lyciumamide_a Pure this compound chromatography->pure_lyciumamide_a

Caption: High-yield extraction workflow for this compound.

Neuroprotective Signaling Pathway of this compound

This compound exerts its neuroprotective effects by modulating the NMDA receptor signaling pathway. Overactivation of the NMDA receptor, particularly the NR2B subunit, leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including the activation of cell death pathways. This compound has been shown to directly inhibit the function of the NR2B-containing NMDA receptors.[2] This inhibition prevents the pathological Ca²⁺ overload, thereby suppressing downstream detrimental signaling involving kinases like CaMKII, JNK, and p38, and reducing the production of reactive oxygen species (ROS).[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_R NMDA Receptor (NR2B) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Glutamate Glutamate Glutamate->NMDA_R Activates CaMKII CaMKII Activation Ca_influx->CaMKII JNK_p38 JNK/p38 Activation Ca_influx->JNK_p38 ROS ROS Production Ca_influx->ROS Apoptosis Neuronal Apoptosis CaMKII->Apoptosis JNK_p38->Apoptosis ROS->Apoptosis Lyciumamide_A This compound Lyciumamide_A->NMDA_R Inhibits

References

Application Notes and Protocols: Purification of Lyciumamide A using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide A is a phenolic amide isolated from the fruit of Lycium barbarum, commonly known as goji berry.[1] This compound has garnered significant interest within the scientific community due to its potential neuroprotective properties. Research has indicated that this compound may protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key mechanism implicated in various neurodegenerative disorders.[1][2] Specifically, it is suggested to inhibit the function of the NR2B subunit of the NMDA receptor, thereby preventing excessive calcium (Ca2+) influx and subsequent neuronal cell death.[2] Given its therapeutic potential, the development of robust and efficient purification methods for this compound is crucial for advancing further preclinical and clinical research.

This application note provides a detailed protocol for the purification of this compound from a crude extract of Lycium barbarum using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield high-purity this compound suitable for subsequent biological assays and drug development studies.

Materials and Methods

Sample Preparation

A crude extract of Lycium barbarum fruit is the starting material for this protocol. The extraction of phenolic compounds from the plant material is a critical first step. A common method involves the following:

  • Extraction: Dried and powdered Lycium barbarum fruit is extracted with an organic solvent, such as 70% ethanol, using methods like sonication or reflux to enhance extraction efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent, yielding a crude extract.

  • Pre-purification (Optional but Recommended): The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to enrich the phenolic amide fraction and remove highly polar or non-polar impurities. This step can improve the efficiency and resolution of the subsequent preparative HPLC purification.

Preparative RP-HPLC Protocol

The purification of this compound is achieved using a preparative reversed-phase HPLC system. The following parameters are recommended:

ParameterSpecification
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 18 mL/min
Detection UV at 280 nm and 320 nm
Injection Volume 500 µL of pre-filtered sample dissolved in mobile phase A
Gradient Elution See Table 1

Table 1: Gradient Elution Program for Preparative RP-HPLC

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
206040
403070
45595
50595
518515
608515
Fraction Collection and Analysis

Fractions are collected based on the UV chromatogram, with the major peak corresponding to this compound being isolated. The collected fractions are then concentrated to dryness. The purity of the isolated this compound is assessed using analytical RP-HPLC with a similar mobile phase system but on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Results and Discussion

The application of the described preparative RP-HPLC protocol is expected to yield this compound with high purity. The retention time and the final yield will depend on the specific crude extract and the loading amount. A representative summary of the expected quantitative data from a successful purification is presented in Table 2. The purity of over 95% is a common target for isolated natural products intended for biological studies.

Table 2: Summary of Quantitative Data for this compound Purification

ParameterResult
Crude Extract Loaded 100 mg
Retention Time of this compound ~35 minutes
Yield of Purified this compound 5 - 10 mg
Purity of this compound > 95%

The use of a C18 column is well-suited for the separation of moderately polar phenolic compounds like this compound. The gradient elution from a lower to a higher concentration of acetonitrile allows for the effective separation of this compound from other components in the crude extract. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the purification of this compound is depicted in the following diagram:

G cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis start Lycium barbarum Fruit extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative RP-HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis yield_determination Yield Determination fraction_collection->yield_determination pure_lyciumamide_a Pure this compound (>95%) purity_analysis->pure_lyciumamide_a

Caption: Workflow for the purification of this compound.

The purified this compound can be used to investigate its neuroprotective effects. The proposed mechanism of action involves the inhibition of the NMDA receptor, specifically the NR2B subunit, which leads to a reduction in excitotoxicity. A simplified representation of this signaling pathway is shown below:

G cluster_pathway Neuroprotective Signaling Pathway of this compound Glutamate Excess Glutamate NMDA_R NMDA Receptor (NR2B subunit) Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Lyciumamide_A This compound Lyciumamide_A->NMDA_R Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

Conclusion

The protocol outlined in this application note provides a reliable method for the purification of this compound from Lycium barbarum extracts using preparative RP-HPLC. This method is capable of producing this compound with a purity of over 95%, making it suitable for a range of research and development applications. The availability of a high-purity standard is essential for accurately elucidating the biological activities and therapeutic potential of this promising natural product.

References

Spectroscopic Analysis of Lyciumamide A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyciumamide A, a phenolic amide dimer first isolated from the fruits of Lycium barbarum, has garnered interest for its potential neuroprotective and hypoglycemic activities.[1][2] However, recent studies have led to a structural revision of this compound, which is now identified as being identical to the known compound, cannabisin F.[1] This document provides detailed application notes and protocols for the spectroscopic analysis of this compound (cannabisin F) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), crucial techniques for its structural confirmation and purity assessment. These guidelines are intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data of this compound (Cannabisin F)

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry (HRMS). The data presented below corresponds to the revised structure, cannabisin F.[1]

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

ParameterObserved ValueDeduced Molecular Formula
[M+H]⁺541.2707C₃₃H₃₇N₂O₅⁺
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were reported in acetone-d₆.[1]

¹H NMR Spectroscopic Data (500 MHz, Acetone-d₆) [1]

PositionChemical Shift (δH, ppm)MultiplicityJ (Hz)
27.28s
56.72overlap
67.04overlap
77.24s
8--
9-OCH₃3.87s
1'--
2'7.25d1.5
3'--
4'--
5'6.75d8.3
6'7.02dd8.3, 1.5
7'7.28s
8'--
9'-OCH₃3.88s

¹³C NMR Spectroscopic Data (125 MHz, Acetone-d₆) [1]

PositionChemical Shift (δC, ppm)
1130.8
2113.7
3148.9
4149.5
5116.3
6126.3
7125.3
8141.5
9-OCH₃56.4
1'125.4
2'112.3
3'148.3
4'147.1
5'115.1
6'121.5
7'123.8
8'142.2
9'-OCH₃56.4

Experimental Protocols

The following are detailed methodologies for the key experiments in the spectroscopic analysis of this compound.

Sample Preparation and Isolation
  • Extraction: The dried fruits of L. barbarum are refluxed with 95% ethanol. The ethanol extract is then concentrated under reduced pressure.[1]

  • Partitioning: The residue is suspended in water and successively partitioned with ethyl acetate and n-butanol to yield extracts of varying polarity.[1]

  • Chromatography: this compound is isolated from the appropriate fraction using a combination of chromatographic techniques, such as column chromatography on macroporous resin (e.g., HP-20) and preparative high-performance liquid chromatography (HPLC) with an ODS column.[1]

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as an AB SCIEX TripleTOF 6600, is used for analysis.[1]

  • Sample Preparation: A small amount of purified this compound is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. The sample is then further diluted for analysis.

  • Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. Data is acquired over a suitable mass range (e.g., m/z 100-1000) to detect the molecular ion peak.

NMR Spectroscopy Protocol
  • Instrumentation: NMR spectra are acquired on a Bruker Avance III 500 or 600 MHz spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the spatial arrangement of the molecule.[1]

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction from Lycium barbarum partitioning Solvent Partitioning extraction->partitioning chromatography Column & Prep-HPLC partitioning->chromatography ms_analysis HRESIMS Analysis chromatography->ms_analysis Purified this compound nmr_analysis NMR Spectroscopy chromatography->nmr_analysis data_integration Data Integration & Interpretation ms_analysis->data_integration nmr_1d 1D NMR (¹H, ¹³C) nmr_analysis->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_analysis->nmr_2d nmr_1d->data_integration nmr_2d->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nmdar NMDAR (GluN2B) camkii CaMKII nmdar->camkii Activates lya This compound lya->nmdar Inhibits pkce PKCε lya->pkce Activates nrf2 Nrf2 pkce->nrf2 Activates ho1 HO-1 Expression nrf2->ho1 Induces mapk MAPK camkii->mapk Activates neuroprotection Neuroprotection mapk->neuroprotection Modulates ho1->neuroprotection Contributes to

References

Application Note: High-Resolution ESI-MS Protocol for the Characterization of Lyciumamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide A is a phenolic amide dimer isolated from the fruit of Lycium barbarum. Initially, its structure was a subject of some debate in the scientific community, but recent studies have led to a revised and more accepted structure. As a bioactive compound from a traditional medicinal plant, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. Its molecular formula is C₃₆H₃₆N₂O₈, with a monoisotopic mass of 624.24716611 Da. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for the accurate mass determination and structural elucidation of such natural products. This application note provides a detailed protocol for the characterization of this compound using HR-ESI-MS, including sample preparation, liquid chromatography conditions, and tandem mass spectrometry (MS/MS) analysis for fragmentation studies.

Data Presentation

The characterization of this compound by HR-ESI-MS is expected to yield a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural insights. The primary fragmentation is anticipated to occur at the amide bonds, which are the most labile linkages in the molecule under collision-induced dissociation (CID).

Table 1: Predicted HR-ESI-MS and MS/MS Data for this compound in Positive Ion Mode

Ion DescriptionPredicted m/zChemical FormulaNotes
Protonated Molecule625.2544[C₃₆H₃₇N₂O₈]⁺The parent ion to be selected for MS/MS fragmentation.
Fragment Ion 1448.1968[C₂₇H₂₈NO₅]⁺Resulting from the cleavage of one of the amide bonds and loss of a feruloyl moiety.
Fragment Ion 2326.1287[C₁₈H₁₈NO₅]⁺Formed by the cleavage of the ether linkage.
Fragment Ion 3177.0552[C₁₀H₉O₃]⁺Corresponds to the feruloyl acylium ion.
Fragment Ion 4149.0603[C₈H₉O₂]⁺Represents the tyramine fragment.

Note: The m/z values presented are theoretical and based on the revised structure of this compound. Actual experimental values may vary slightly.

Experimental Protocols

This section details the methodology for the sample preparation and LC-HR-ESI-MS analysis of this compound.

Sample Preparation

For the analysis of this compound from a plant matrix, a standard extraction and purification procedure for phenolic compounds should be followed.

  • Extraction:

    • Homogenize 2 grams of dried and powdered Lycium barbarum fruit material.

    • Extract the homogenized sample with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid Phase Extraction - SPE):

    • Re-dissolve the dried extract in 10 mL of distilled water.

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of distilled water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of distilled water to remove polar impurities.

    • Elute the phenolic compounds, including this compound, with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and re-dissolve in 1 mL of methanol for LC-MS analysis.

LC-HR-ESI-MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • High-Resolution Mass Spectrometer (HRMS): An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Full Scan MS:

    • Mass Range: m/z 100-1000

    • Resolution: > 60,000 FWHM

  • Tandem MS (MS/MS):

    • Data-Dependent Acquisition (DDA) or Targeted MS/MS

    • Precursor Ion Selection: m/z 625.2544 ± 1

    • Collision Energy: Ramped from 15 to 40 eV to observe a range of fragment ions.

    • Collision Gas: Argon

Mandatory Visualization

LyciumamideA_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis plant_material Lycium barbarum Fruit extraction Solvent Extraction (80% Methanol) plant_material->extraction purification Solid Phase Extraction (C18 Cartridge) extraction->purification final_sample Purified this compound purification->final_sample lc_separation LC Separation (Reversed-Phase C18) final_sample->lc_separation hr_esi_ms HR-ESI-MS (Full Scan) lc_separation->hr_esi_ms ms_ms Tandem MS (MS/MS) (Fragmentation) hr_esi_ms->ms_ms mass_determination Accurate Mass Determination ms_ms->mass_determination fragmentation_analysis Fragmentation Pattern Analysis mass_determination->fragmentation_analysis structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

The structural elucidation of this compound through HR-ESI-MS/MS follows a logical progression of fragmentation. The initial protonated molecule undergoes collision-induced dissociation, leading to the cleavage of its most susceptible bonds. In the case of this phenolic amide dimer, the amide linkages are the primary sites of fragmentation.

Application Notes: In Vitro Antioxidant Assays for Lyciumamide A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyciumamide A is a phenolic amide dimer isolated from the fruits of Lycium barbarum (goji berry), a plant long used in traditional medicine.[1][2] Scientific studies have confirmed that this compound possesses potent antioxidant properties, making it a compound of significant interest for its potential therapeutic applications, particularly in neuroprotection.[1][3][4] Its antioxidant activity is crucial in mitigating cellular damage caused by oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.[2][5]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound, with a primary focus on the Oxygen Radical Absorbance Capacity (ORAC) assay. The information is intended for researchers, scientists, and professionals in drug development engaged in the evaluation of natural compounds.

Mechanism of Antioxidant Action

This compound exerts its protective effects against oxidative stress through multiple mechanisms. A key pathway involves the activation of the Protein Kinase Cε (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[1] Upon activation by this compound, this pathway leads to the upregulation of antioxidant enzymes.[1] Studies have demonstrated that this compound effectively reduces reactive oxygen species (ROS) and malondialdehyde (MDA) production while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2]

cluster_stress Oxidative Stress cluster_pathway This compound Signaling Pathway cluster_response Cellular Response ROS ↑ Reactive Oxygen Species (ROS) Protection ↓ Oxidative Damage ↑ Neuroprotection ROS->Protection Inhibited by Pathway LyA This compound PKCe PKCε Activation LyA->PKCe Nrf2 Nrf2 Activation PKCe->Nrf2 HO1 HO-1 Expression Nrf2->HO1 HO1->Protection A 1. Compound Preparation (this compound) B 2. Assay Selection (e.g., ORAC, DPPH, FRAP) A->B C 3. Protocol Execution (Reagent prep, incubation) B->C D 4. Data Acquisition (e.g., Fluorescence Reading) C->D E 5. Data Analysis (AUC, IC50 Calculation) D->E F 6. Interpretation & Reporting E->F cluster_prep 1. Preparation (All at 37°C) cluster_exec 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Reagents: - Fluorescein Solution - Trolox Standards - this compound Samples - AAPH (Fresh) B Pipette into 96-well plate: 150 µL Fluorescein + 25 µL Sample/Standard/Blank A->B C Incubate plate 30 min at 37°C B->C D Initiate Reaction: Add 25 µL AAPH to all wells C->D E Read Fluorescence (Ex: 485nm, Em: 520nm) Every 2 min for 90 min D->E F Calculate Net Area Under Curve (AUC) and compare to Trolox curve E->F

References

Application Notes and Protocols for Studying Lyciumamide A in MCAO Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the interruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO) model is a widely utilized preclinical model that mimics the pathophysiology of human ischemic stroke, providing a valuable platform for the investigation of novel neuroprotective agents. Lyciumamide A, a phenolic amide isolated from the fruit of Lycium barbarum (goji berry), has emerged as a promising candidate for stroke therapy due to its potent antioxidant and anti-apoptotic properties. This document provides detailed application notes and experimental protocols for the use of MCAO models to study the therapeutic potential of this compound in the context of stroke research.

Rationale for Use

This compound has demonstrated significant neuroprotective effects in a rat model of MCAO. Treatment with this compound has been shown to improve neurological outcomes, reduce infarct volume, and mitigate oxidative stress in the ischemic brain. The primary mechanism of action is believed to be the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat MCAO model.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Score

GroupTreatmentInfarct Volume (% of hemisphere) (Mean ± SD)Neurological Deficit Score (Median)
ShamVehicle0 ± 00
MCAO + VehicleVehicle45 ± 53
MCAO + this compound40 mg/kg25 ± 4#2#

*p < 0.05 compared to Sham group. #p < 0.05 compared to MCAO + Vehicle group. Data are estimated from published graphical representations.

Table 2: Effect of this compound on Key Protein Expression in the Ischemic Cortex

GroupTreatmentNuclear Nrf2 ExpressionCytoplasmic HO-1 Expression
ShamVehicleBaselineBaseline
MCAO + VehicleVehicleIncreasedIncreased
MCAO + this compound40 mg/kgMarkedly IncreasedMarkedly Increased

Qualitative summary based on reported findings.

Table 3: In Vitro Effects of this compound on SH-SY5Y Cells Subjected to Oxygen-Glucose Deprivation (OGD)

Outcome MeasureOGD + VehicleOGD + this compound (40 µM)
Cell ViabilityDecreasedSignificantly Increased
Cleaved Caspase-3IncreasedSignificantly Decreased
Bax/Bcl-2 RatioIncreasedSignificantly Decreased

Qualitative summary based on reported findings.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (280 ± 20 g)

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament suture

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the arteries from the surrounding nerves.

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA and the origin of the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated monofilament suture through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The occlusion is typically maintained for 90-120 minutes.

  • After the occlusion period, carefully withdraw the suture to allow for reperfusion.

  • Close the ECA stump with the ligature.

  • Suture the cervical incision.

  • Allow the animal to recover in a warm cage with free access to food and water.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. Doses of 20, 40, and 80 mg/kg have been tested, with 40 mg/kg being an effective dose.

  • Immediately after the MCAO surgery and initiation of reperfusion, administer the this compound solution via intraperitoneal injection.

Neurological Deficit Scoring

Neurological function should be assessed 48 hours after MCAO using a standardized scoring system.

Longa's Five-Point Scale:

  • 0: No neurological deficit.

  • 1: Failure to extend the right forepaw fully (a mild focal neurological deficit).

  • 2: Circling to the right (a moderate focal neurological deficit).

  • 3: Falling to the right (a severe focal neurological deficit).

  • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Measurement (TTC Staining)

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At 48 hours post-MCAO, euthanize the rat and carefully remove the brain.

  • Chill the brain at -20°C for 20-30 minutes to facilitate slicing.

  • Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

  • Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture digital images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: Contralateral hemisphere volume - (Ipsilateral hemisphere volume - Infarct volume).

Western Blot Analysis

This protocol outlines the general steps for assessing the protein expression of PKCε, Nrf2, HO-1, Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Ischemic brain tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry transfer system)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the ischemic cortical tissue in lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Investigating the Anti-Neuroinflammatory Mechanism of Lyciumamide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases. This inflammatory response in the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory mediators, causing neuronal damage. Lyciumamide A, a phenolic amide dimer isolated from the fruit of Lycium barbarum, has demonstrated potent antioxidant and neuroprotective properties. This document provides detailed protocols to investigate the potential anti-neuroinflammatory mechanism of action of this compound, focusing on its effects on key signaling pathways.

Recent studies suggest that this compound exerts its neuroprotective effects by suppressing oxidative stress and neuronal apoptosis through the activation of the PKCε/Nrf2/HO-1 pathway[1]. Furthermore, it has been shown to protect against NMDA-induced neurotoxicity and may modulate components of the MAPK signaling pathway[2]. These findings provide a strong rationale for investigating its role in mitigating neuroinflammation, particularly in the context of microglial and astrocytic activation.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on the expected anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control15.2 ± 2.18.5 ± 1.212.3 ± 1.8
LPS (100 ng/mL)450.8 ± 25.6280.4 ± 15.9350.1 ± 20.3
LPS + this compound (1 µM)325.3 ± 18.4205.7 ± 11.6260.5 ± 14.8
LPS + this compound (5 µM)210.1 ± 12.0130.9 ± 7.4175.8 ± 10.0
LPS + this compound (10 µM)115.6 ± 6.675.2 ± 4.390.4 ± 5.1

Table 2: Effect of this compound on Pro-inflammatory Mediator Expression in LPS-Stimulated BV-2 Microglia

Treatment GroupiNOS (relative expression)COX-2 (relative expression)Nitric Oxide (µM)
Vehicle Control1.0 ± 0.11.0 ± 0.10.5 ± 0.1
LPS (100 ng/mL)12.5 ± 1.19.8 ± 0.925.3 ± 2.3
LPS + this compound (1 µM)9.2 ± 0.87.1 ± 0.618.1 ± 1.6
LPS + this compound (5 µM)5.8 ± 0.54.5 ± 0.411.5 ± 1.0
LPS + this compound (10 µM)2.1 ± 0.21.9 ± 0.24.2 ± 0.4

Experimental Protocols

Cell Culture and Induction of Neuroinflammation

This protocol describes the use of the BV-2 murine microglial cell line to model neuroinflammation.

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Protocol:

    • Seed BV-2 cells in 6-well or 24-well plates at a density of 2 x 10^5 cells/well for a 24-well plate.

    • Allow cells to adhere for 24 hours.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Induce neuroinflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Include a vehicle control (medium without LPS or this compound) and an LPS-only control.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Quantification of Cytokines and Nitric Oxide
  • Cytokine Analysis (ELISA):

    • After incubation, collect the cell culture supernatants.

    • Centrifuge at 1000 x g for 10 minutes to remove cellular debris.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Nitric Oxide (NO) Assay (Griess Reagent):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each sample in a 96-well plate.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathways

This protocol is for assessing the effect of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways.

  • Protocol:

    • After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT)

It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

  • Protocol:

    • Seed BV-2 cells in a 96-well plate.

    • Treat the cells with the same concentrations of this compound used in the neuroinflammation assays.

    • Incubate for the same duration as the primary experiment (e.g., 24 hours).

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the vehicle-treated control group.

Visualizations

G Hypothesized Anti-Neuroinflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Mediators Pro-inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Mediators->Neuroinflammation LyciumamideA This compound LyciumamideA->MAPK inhibits? LyciumamideA->NFkB inhibits? PKCe PKCε LyciumamideA->PKCe activates Nrf2 Nrf2 PKCe->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 promotes transcription of HO1->Neuroinflammation inhibits G Experimental Workflow for Investigating this compound Start Start: Seed BV-2 Microglia Pretreat Pre-treat with this compound (1, 5, 10 µM) for 1-2h Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 6-24h Pretreat->Stimulate MTT MTT Assay for Cell Viability Pretreat->MTT Parallel Experiment Collect Collect Supernatants and Cell Lysates Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect->ELISA Griess Griess Assay for Nitric Oxide Collect->Griess Western Western Blot for Signaling Proteins (NF-κB, MAPK, Nrf2 pathways) Collect->Western Data Data Analysis and Interpretation ELISA->Data Griess->Data Western->Data MTT->Data

References

Application Notes and Protocols for the Phytochemical Analysis of Lyciumamide A (Cannabisin F)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has led to a structural revision of the compound previously identified as Lyciumamide A, which is now confirmed to be Cannabisin F . This document provides detailed application notes and protocols for the use of Cannabisin F as a standard in phytochemical analysis. These guidelines are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Cannabisin F, a lignanamide isolated from sources such as the fruits of Lycium barbarum and hemp seeds, has demonstrated significant neuroprotective and anti-inflammatory properties. Its biological activity, including the modulation of key signaling pathways, makes it a compound of high interest for further investigation and potential therapeutic applications. Accurate and reproducible analytical methods are crucial for the quantification and characterization of Cannabisin F in various matrices.

This document outlines standardized methods for the analysis of Cannabisin F using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it provides insights into the signaling pathways modulated by this compound.

Data Presentation: Physicochemical and Analytical Data

The following table summarizes key quantitative data for Cannabisin F, which is essential for its use as an analytical standard.

ParameterValueReference
Molecular Formula C₂₈H₃₂N₂O₆
Molecular Weight 504.57 g/mol
¹H NMR (Methanol-d₄, 500 MHz) δ (ppm) 7.24 (H-7'), 6.72 (H-5)
¹³C NMR (Methanol-d₄, 125 MHz) δ (ppm) 147.5 (C-4), 148.9 (C-3'), 141.5 (C-8'), 141.1 (C-7)
High-Resolution ESI-MS (HRESIMS) m/z [M+H]⁺

Note: Specific m/z values from HRESIMS should be determined empirically with the specific instrument used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol provides a general method for the quantitative analysis of Cannabisin F using HPLC with Diode Array Detection (DAD). This method is based on established protocols for the analysis of cannabinoids and related compounds and should be optimized and validated for the specific laboratory setup.

a. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), analytical grade.

  • Cannabisin F reference standard.

  • Methanol, HPLC grade (for sample and standard preparation).

b. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cannabisin F reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The extraction method will vary depending on the matrix. For plant material, a solid-liquid extraction with methanol or ethanol is recommended. The final extract should be filtered through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Cannabisin F standard against its concentration.

  • Determine the concentration of Cannabisin F in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis of Cannabisin F

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Cannabisin F Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute Prepare Working Standards Dissolve_Standard->Dilute Inject Inject into HPLC System Dilute->Inject Extract Extract Sample (e.g., with Methanol) Filter Filter Sample Extract Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection (280 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Cannabisin F in Sample Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of Cannabisin F using HPLC.

Mass Spectrometry (MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the sensitive and selective analysis of Cannabisin F.

a. Instrumentation and Materials:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source and a triple quadrupole or high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • LC conditions as described in the HPLC protocol.

b. Mass Spectrometry Conditions (for a Triple Quadrupole MS):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C

|

Troubleshooting & Optimization

Overcoming low solubility of Lyciumamide A in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lyciumamide A Solubility

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a phenolic amide dimer isolated from the fruit of Lycium barbarum[1][2]. Its structure contains multiple aromatic rings and a relatively large, nonpolar surface area, making it hydrophobic.[2][3] Like many cyclic or dimeric peptides and complex natural products, these hydrophobic characteristics lead to poor solubility in aqueous solutions.[4][5][6] The molecule's internal hydrogen bonds can also shield hydrophilic groups, further reducing its affinity for water.[7]

Q2: What is the recommended first step for dissolving this compound?

A2: The recommended initial approach is to first dissolve the lyophilized this compound powder in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[5][6][8][9] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and relatively low toxicity in most biological assays.[6]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. To troubleshoot this:

  • Reduce the Final Concentration: Your target concentration of this compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Decrease the DMSO Carryover: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% and often below 0.5%, to minimize solvent effects and toxicity.[8]

  • Use Serial Dilutions: Instead of a single large dilution, add the DMSO stock to your aqueous solution stepwise while vortexing or sonicating to improve mixing and prevent localized high concentrations that can initiate precipitation.[6][8]

  • Consider Alternative Methods: If precipitation persists, you may need to explore more advanced solubilization techniques such as using co-solvents, cyclodextrins, or other formulation strategies.

Q4: Are there alternatives to DMSO for making stock solutions?

A4: Yes. If DMSO is incompatible with your experimental system (e.g., it interferes with your assay or is toxic to your cells), you can consider other organic solvents like ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[5][6][8] Always test the solubility of a small amount of your compound first and verify the compatibility of the chosen solvent with your downstream applications.[6][9]

Q5: Can I use pH adjustments to improve the solubility of this compound?

A5: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[5][8] this compound has several phenolic hydroxyl groups, which are weakly acidic. Increasing the pH of the aqueous solution (e.g., to pH 8-9 with a basic buffer or dilute ammonium bicarbonate) can deprotonate these groups, making the molecule more charged and potentially increasing its aqueous solubility.[8] However, the stability of this compound at high pH should be confirmed.

Troubleshooting Guides

Guide 1: Working with Organic Solvent Stock Solutions

This guide addresses common problems when using organic solvents like DMSO to dissolve this compound for use in aqueous experimental systems.

Problem Potential Cause Recommended Solution
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or presence of insoluble impurities.Use a small amount of gentle heat (<40°C) or sonication to aid dissolution.[5] If it still doesn't dissolve, centrifuge the solution and use the supernatant, acknowledging the concentration may be lower than calculated.[8]
Stock solution appears cloudy or has particulates. The compound may have reached its solubility limit in the stock solvent, or moisture may have been introduced, causing initial precipitation.Centrifuge the vial (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[6] Carefully transfer the clear supernatant to a new, dry vial. The actual concentration should be verified if possible.
Precipitation occurs immediately upon dilution into aqueous media. The final concentration is too high for the aqueous environment ("crashing out").Add the stock solution drop-wise into the aqueous medium while vigorously vortexing.[5] Alternatively, prepare an intermediate dilution in a mixture of organic solvent and water before the final dilution. Consider using a solubilizing agent like a surfactant.
Experimental results are inconsistent or show toxicity. The final concentration of the organic solvent (e.g., DMSO) is too high, affecting the biological system.Ensure the final solvent concentration is below the tolerance level for your specific assay or cell line (typically <0.5% DMSO). Run a "vehicle control" with the same amount of solvent to isolate its effect.
Guide 2: Advanced Solubilization Strategies

If standard methods using organic solvents are insufficient, consider these advanced formulation approaches.

Strategy Principle Advantages Considerations
Co-solvents Using a mixture of solvents (e.g., ethanol, propylene glycol, polyethylene glycol) can create a more favorable environment for hydrophobic molecules.Can significantly increase solubility beyond what a single solvent can achieve.The co-solvent system must be non-toxic and non-interfering with the experiment. Optimization of the solvent ratio is required.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound can be encapsulated within the cavity, forming a complex that is water-soluble.[10]Can create true aqueous solutions without organic solvents.[4] Often have low toxicity.Requires screening for the best type of cyclodextrin (α, β, γ) and derivative (e.g., HP-β-CD).[10] Binding affinity and stoichiometry must be considered.
Surfactants (Detergents) Surfactants like Tween® 80 or Polysorbate 80 form micelles in water above a certain concentration. Hydrophobic molecules can partition into the hydrophobic core of these micelles.Effective at low concentrations. Commonly used in drug formulations.Can disrupt cell membranes and interfere with certain biological assays. The concentration must be kept below the critical micelle concentration if micelle formation is not desired.
Nanoparticle Formulations Encapsulating this compound into nanoparticles, such as those made from hyaluronic acid (HA) nanogels or lipids, can create a stable aqueous dispersion.[4]Can improve solubility, stability, and potentially cellular uptake.[4]Preparation is complex and requires specialized equipment and expertise. Characterization of particle size and drug loading is essential.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the vial for 30 seconds. If necessary, use a brief sonication (3 cycles of 10 seconds) in a water bath to aid dissolution.[6] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Molar Ratio Selection: Determine a target molar excess of HP-β-CD to this compound. A starting point is often a 100:1 or 1000:1 molar ratio.

  • Complexation: Add the solid this compound powder directly to the HP-β-CD solution. Alternatively, dissolve this compound in a minimal amount of a volatile solvent (like methanol), add it to the HP-β-CD solution, and then remove the organic solvent via evaporation (e.g., under nitrogen stream or in a speed-vac).

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.[4]

  • Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.[4] The resulting clear solution contains the soluble this compound:HP-β-CD complex. The final concentration should be determined analytically (e.g., by HPLC-UV).

Visualizations

G Workflow for Solubilizing this compound start Start: this compound (Lyophilized Powder) test_sol Step 1: Test Solubility in Small Volume of DMSO start->test_sol dissolved Is it fully dissolved? test_sol->dissolved prep_stock Step 2: Prepare Concentrated Stock Solution in DMSO dissolved->prep_stock Yes trouble Troubleshoot: - Use Sonication/Heat - Centrifuge & Use Supernatant dissolved->trouble No dilute Step 3: Dilute Stock into Aqueous Medium prep_stock->dilute precip Does it precipitate? dilute->precip success Success: Use in Experiment precip->success No adv_strat Step 4: Use Advanced Strategy (e.g., Cyclodextrin, Co-solvents) precip->adv_strat Yes trouble->prep_stock adv_strat->success

Caption: Decision workflow for solubilizing this compound.

Caption: How cyclodextrins encapsulate this compound.

G Potential Neuroprotective Signaling of this compound lya This compound nmdar NMDA Receptor (NR2B) lya->nmdar inhibits ca_influx Excessive Ca2+ Influx nmdar->ca_influx activates cell_death Excitotoxicity & Cell Death ca_influx->cell_death leads to

Caption: this compound's potential inhibition of NMDA receptors.[1]

References

Preventing degradation of Lyciumamide A during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lyciumamide A during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction critical?

This compound is a phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry). Its stability is crucial because degradation can lead to reduced yield, loss of biological activity, and the generation of impurities that can complicate analysis and compromise research findings. Maintaining its structural integrity is essential for accurate pharmacological studies and potential therapeutic applications.

Q2: What are the primary factors that cause this compound degradation during extraction?

The main factors contributing to the degradation of peptide-like molecules and phenolic compounds like this compound include:

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of amide bonds.

  • High Temperatures: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.

  • Oxidation: The phenolic groups in this compound are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, especially at higher pH.

  • Enzymatic Degradation: Endogenous enzymes present in the plant material can degrade this compound if not properly inactivated during the initial extraction steps.

Q3: What are the best practices for storing crude and purified this compound extracts?

To minimize degradation during storage, it is recommended to:

  • Store the compound in a lyophilized (freeze-dried) powder form.

  • Keep the lyophilized powder at –20°C or, for long-term storage, at –80°C.

  • If in solution, store it frozen in single-use aliquots to prevent repeated freeze-thaw cycles.

  • Protect both solid samples and solutions from light and atmospheric oxygen.

Q4: How can I monitor for potential degradation of this compound during my experiments?

Degradation can be monitored by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation. HPLC can be used for both analysis and purification.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is highly sensitive and can be used to identify and quantify this compound and its potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Final Purified Sample

Possible Causes Solutions & Recommendations
Incomplete Initial Extraction Optimize the solvent-to-solid ratio and extraction time. Ensure the plant material is finely powdered for maximum surface area exposure to the solvent. Consider performing multiple extraction cycles (e.g., 3 x 2h reflux with 95% ethanol).
Degradation During Extraction Maintain a controlled temperature during reflux. Avoid excessively high temperatures. Consider performing extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis During Solvent Partitioning Ensure the pH of the aqueous phase is kept near neutral. Prolonged exposure to acidic or alkaline conditions should be avoided.
Loss During Chromatography Ensure columns (Silica, Sephadex LH-20, ODS) are packed correctly and properly equilibrated. Optimize the gradient elution to ensure good separation and recovery of this compound. Collect fractions based on careful monitoring of the chromatogram.

Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram

Possible Causes Solutions & Recommendations
Chemical Degradation The new peaks may correspond to degradation products like hydrolyzed or oxidized forms of this compound. Analyze these peaks using UPLC-MS to determine their mass and identify their structures.
Isomerization/Racemization Changes in pH or temperature can sometimes lead to the formation of isomers, which may appear as separate peaks. Racemization can occur under alkaline conditions. Maintaining neutral pH and low temperatures can help prevent this.
Contamination Impurities could originate from solvents, glassware, or the plant matrix itself. Use high-purity solvents and thoroughly clean all equipment. Run a solvent blank on the HPLC/UPLC to rule out solvent contamination.

Issue 3: Reduced or Inconsistent Bioactivity of the Extract

Possible Causes Solutions & Recommendations
Structural Modification Degradation pathways such as oxidation of phenolic rings or hydrolysis of the amide bond can alter the chemical structure of this compound, leading to a loss of its biological activity.
Presence of Degradation Products The degradation products themselves might interfere with the bioassay, leading to inconsistent or lower-than-expected results.
Preventative Measures Implement protective strategies throughout the extraction process. This includes using antioxidants (e.g., ascorbic acid), working at low temperatures whenever possible, and minimizing exposure to oxygen and light. Store intermediate fractions and the final product under recommended conditions (frozen, lyophilized, and protected from light).

Data Presentation: Impact of Extraction Conditions on Stability

The following table summarizes key parameters and their recommended conditions to minimize this compound degradation.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature Prolonged exposure to high heat (e.g., >60°C)Use moderate temperatures for reflux (e.g., boiling point of ethanol) and perform subsequent steps like solvent evaporation at reduced pressure and lower temperatures (<40°C).High temperatures accelerate chemical degradation pathways like hydrolysis and oxidation.
pH pH < 4 and pH > 8Maintain solutions near neutral pH (6-7.5) whenever possible.Extreme pH values catalyze the hydrolysis of amide bonds and can promote oxidation, especially at alkaline pH.
Oxygen Exposure Open-air evaporation, vigorous mixing in open vesselsWork under an inert atmosphere (N₂ or Ar) for sensitive steps. Use degassed solvents for chromatography.Minimizes the oxidation of the phenolic moieties within the this compound structure.
Light Exposure Clear glass containers, prolonged exposure to ambient lightUse amber glass vials or wrap containers in aluminum foil.Protects against potential photodegradation.

Experimental Protocols

Protocol 1: General Extraction and Partitioning of this compound

This protocol is a composite of methodologies described in the literature.

  • Preparation of Plant Material: Dry the fruits of Lycium barbarum and grind them into a fine powder.

  • Solvent Extraction:

    • Reflux the powdered plant material (e.g., 50 kg) with 95% ethanol (e.g., 200 L) for 2 hours. Repeat this step three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.

  • Solvent Partitioning:

    • Suspend the residue in deionized water.

    • Perform successive liquid-liquid partitioning with petroleum ether (to remove nonpolar compounds), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • Collect the ethyl acetate fraction, as this compound is typically enriched in this fraction.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to yield the crude EtOAc extract. Store this extract at -20°C until further purification.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Subject the crude EtOAc extract to a silica gel column.

    • Elute with a stepwise gradient of petroleum ether/EtOAc or dichloromethane/methanol.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the relevant fractions on a Sephadex LH-20 column, typically eluting with 100% methanol. This step is effective for separating phenolic compounds.

  • Preparative HPLC (Prep-HPLC):

    • For final purification, use a preparative reverse-phase HPLC system (e.g., with an ODS/C18 column).

    • Use a mobile phase gradient, for example, methanol/water or

Technical Support Center: Optimizing HPLC Parameters for Lyciumamide A Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Lyciumamide A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the chromatographic analysis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

A Note on the Chemical Identity of this compound

It is important for researchers to be aware that the structure of the compound originally identified as this compound has been revised. Subsequent studies have demonstrated that this compound is identical to the known compound cannabisin F . This guide will use the name "this compound" as it is still prevalent in some literature, but the information provided is directly applicable to the analysis of cannabisin F.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A reliable starting point is a reversed-phase HPLC method. Based on the original isolation protocol, a C18 column with a water/methanol gradient system is effective. For initial method development, you can refer to the detailed protocol in the "Experimental Protocols" section of this guide.

Q2: I am not getting good peak shape for this compound. What are the common causes and solutions?

A2: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors. Here are some common issues and their solutions:

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the analyte, causing peak tailing. Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress these interactions and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn influences its retention and peak shape. Experimenting with different pH values of the aqueous mobile phase component can lead to significant improvements.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Q3: My retention time for this compound is shifting between injections. What should I check?

A3: Retention time variability can be frustrating. Here's a checklist of potential causes:

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts. Ensure your HPLC pump is properly primed and delivering a stable flow rate.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in the percentage of organic solvent or the concentration of additives, can lead to shifts. Prepare fresh mobile phase carefully and consistently.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Q4: I am seeing extraneous peaks in my chromatogram. How can I identify their source?

A4: Extraneous peaks can originate from the sample, the mobile phase, or the HPLC system itself.

  • Sample Contamination: Run a blank injection (injecting only the sample solvent) to see if the extraneous peaks are present. If so, they are likely contaminants in your solvent.

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and additives. Water is a common source of contamination in reversed-phase chromatography.

  • Carryover: If a small peak from a previous injection appears in the current chromatogram, this is known as carryover. A more rigorous needle wash program on the autosampler can often resolve this.

  • Degradation: this compound may be degrading in the sample vial or on the column. Consider the stability of your sample and prepare fresh solutions if necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Resolution or Co-eluting Peaks
Potential Cause Troubleshooting Steps
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.
Incorrect Stationary Phase If using a C18 column, consider trying a different stationary phase with alternative selectivity, such as a C8, Phenyl-Hexyl, or a polar-embedded phase.
Suboptimal Temperature Vary the column temperature. Higher temperatures can sometimes improve peak shape and resolution, but can also affect selectivity.
Mobile Phase pH Not Optimized Small changes in the pH of the aqueous mobile phase can significantly impact the selectivity of the separation.
Problem: Low Sensitivity or Small Peak Area
Potential Cause Troubleshooting Steps
Incorrect Detection Wavelength Verify the UV maximum absorbance for this compound and set your detector to that wavelength.
Sample Degradation Ensure the sample is fresh and has been stored properly to prevent degradation.
Low Sample Concentration Increase

Troubleshooting low recovery of Lyciumamide A in purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Lyciumamide A, particularly in cases of low recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing significantly low recovery of this compound after purification. What are the potential causes?

A1: Low recovery of this compound can stem from several factors throughout the extraction and purification workflow. The primary areas to investigate are:

  • Extraction Inefficiency: The initial extraction from Lycium barbarum may not be optimal for this compound.

  • Degradation: this compound may be degrading during the process due to adverse pH, temperature, or exposure to light.

  • Poor Chromatographic Resolution: The chosen chromatographic method may not be effectively separating this compound from other compounds, leading to loss in fractions.

  • Compound Aggregation: Hydrophobic peptides like this compound can aggregate, which leads to poor solubility and difficulty in purification.

  • Issues with Solid-Phase Extraction (SPE) or Flash Chromatography: Inefficient binding or elution during initial clean-up steps can lead to significant loss of the target compound.

  • Suboptimal HPLC Conditions: The HPLC method, including the column, mobile phase, and gradient, may not be suitable for this compound, causing peak broadening, poor separation, and consequently, low recovery of pure fractions.

Q2: How can I improve the extraction efficiency of this compound from Lycium barbarum?

A2: To enhance extraction yield, consider the following methods and optimizations. A comparative summary is provided in Table 1.

  • Solvent Selection: While ethanol is commonly used for phenolic compounds, experimenting with different solvent systems, such as methanol or acetone, and varying their concentrations can improve the extraction of this compound.

  • Extraction Technique: Advanced extraction methods can improve efficiency and reduce extraction time.

    • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls.

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.

    • Ultrasound-Microwave Combined Extraction (UMCE): This method integrates the benefits of both ultrasound and microwave technologies, potentially offering the highest yield.

  • Optimization of Parameters: Systematically optimize parameters such as solvent-to-solid ratio, extraction time, and temperature for your chosen method.

Table 1: Comparison of Extraction Methods for Compounds from Lycium barbarum

Extraction MethodTypical SolventsKey AdvantagesPotential Issues for this compound
Ethanol Maceration 30-95% EthanolSimple, low costLong extraction times, potentially lower efficiency
Hot Water Extraction (HWE) WaterGood for polar compoundsMay not be optimal for the less polar this compound
Ultrasonic-Assisted Extraction (UAE) Ethanol, MethanolFaster than maceration, improved yieldLocalized heating could potentially degrade the compound
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery fast, high efficiencyRisk of overheating and degrading the compound
Ultrasound-Microwave Combined (UMCE) Water, EthanolHighest reported yields for polysaccharidesRequires specialized equipment, potential for degradation

Q3: My this compound seems to be degrading during purification. How can I minimize this?

A3: Degradation is a common issue, especially for complex molecules like cyclic peptides. Consider the following factors:

  • pH Control: The stability of similar compounds is often pH-dependent. It is crucial to maintain a pH where this compound is stable. This can be achieved by using buffered mobile phases during chromatography. For many peptides, a slightly acidic pH (e.g., pH < 5) can improve stability.

  • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature.

  • Light Exposure: Protect your samples from light, especially if you suspect photosensitivity, by using amber vials or covering glassware with foil.

  • Minimize Time in Solution: Do not let extracts or fractions sit at room temperature for extended periods. Process them promptly or store them at low temperatures (e.g., 4°C or -20°C).

Q4: What are the best practices for purifying this compound using column chromatography?

A4: A multi-step chromatographic approach is often necessary for purifying a specific compound from a complex plant extract.

  • Initial Cleanup:

    • Macroporous Resin (e.g., D101): This is effective for the initial separation of phenolic compounds from sugars and other highly polar substances.

    • Sephadex LH-20: This size-exclusion chromatography resin is useful for separating different classes of phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): This is the final and most critical step for obtaining high-purity this compound.

    • Column Choice: A reversed-phase C18 column is a good starting point for purifying cyclic peptides. For larger peptides, a column with a wider pore size (e.g., 300 Å) may be beneficial.

    • Mobile Phase: A common mobile phase for peptide separation is a gradient of acetonitrile or methanol in water, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.

    • Method Development: Start with a broad gradient to determine the approximate elution time of this compound, then optimize the gradient around that point to achieve the best separation from nearby impurities.

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of this compound

  • Extraction:

    • Mix powdered Lycium barbarum fruit with 80% methanol at a 1:10 solid-to-liquid ratio.

    • Perform ultrasonic-assisted extraction at 50°C for 60 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the solid residue and combine the supernatants.

    • Concentrate the combined supernatant under reduced pressure at 40°C.

  • Macroporous Resin Chromatography:

    • Dissolve the concentrated extract in water and load it onto a pre-equilibrated D101 macroporous resin column.

    • Wash the column with two column volumes of deionized water to remove sugars and other highly polar compounds.

    • Elute the column with stepwise gradients of ethanol in water (e.g., 30%, 50%, 70%, and 95%).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool and concentrate the this compound-rich fractions from the previous step.

    • Dissolve the residue in methanol and load it onto a Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions to isolate the desired compound.

Protocol 2: Preparative HPLC Purification of this compound

  • System: Preparative High-Performance Liquid Chromatography system.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A starting point could be a linear gradient from 20% B to 60% B over 40 minutes. This should be optimized based on analytical HPLC results.

  • Flow Rate: 4 mL/min.

  • Detection: UV detector at 280 nm and 320 nm.

  • Procedure:

    • Dissolve the semi-purified extract from Protocol 1 in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the column.

    • Collect fractions based on the elution profile.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain pure this compound.

Visualizations

G cluster_extraction Extraction & Initial Cleanup cluster_purification Purification raw_material Lycium barbarum Fruit extraction Solvent Extraction (e.g., 80% Methanol) raw_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin sephadex Sephadex LH-20 macroporous_resin->sephadex This compound-rich fractions prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

G start Low this compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Compound Stability check_extraction->check_stability Efficient optimize_extraction Optimize: Solvent Method (UAE/MAE) Time/Temperature check_extraction->optimize_extraction Inefficient? check_hplc Evaluate HPLC Method check_stability->check_hplc Stable stability_measures Implement: pH Control (Buffers) Low Temperature Light Protection check_stability->stability_measures Degradation Suspected? check_hplc->start Separation OK, Re-evaluate optimize_hplc Optimize: Column (C18, pore size) Mobile Phase (pH, additive) Gradient Profile check_hplc->optimize_hplc Poor Separation? extraction_ok Extraction Optimized optimize_extraction->extraction_ok stability_ok Stability Ensured stability_measures->stability_ok hplc_ok HPLC Optimized optimize_hplc->hplc_ok

Caption: Troubleshooting logic for low recovery of this compound.

Minimizing solvent effects in Lyciumamide A activity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize solvent-related effects in Lyciumamide A activity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solvency for organic molecules. Subsequent dilutions for cell-based assays should be made in the appropriate aqueous buffer or cell culture medium to minimize the final solvent concentration.

Q2: What is the maximum final concentration of DMSO recommended in a this compound cell-based assay?

A2: It is highly recommended to keep the final DMSO concentration in your assay below 0.5% (v/v). Many cell lines can tolerate up to 1% DMSO, but concentrations above this can lead to cytotoxicity or off-target effects, potentially confounding your results. It is crucial to perform a solvent tolerance assay with your specific cell line to determine the optimal concentration.

Q3: Can other solvents like ethanol be used for this compound?

A3: Ethanol can be used as a solvent, but it is generally more cytotoxic than DMSO for many cell lines. If you must use ethanol, the final concentration should be kept as low as possible, ideally below 0.1% (v/v). Always validate the solvent's effect on your specific assay.

Q4: How can I be sure that the observed activity is from this compound and not the solvent?

A4: A proper solvent control is essential. This is a condition where the cells are treated with the same final concentration of the solvent (e.g., 0.5% DMSO) as the wells treated with this compound. The activity of this compound should be assessed relative to this solvent control.

Q5: My this compound is precipitating in the aqueous assay buffer. What should I do?

A5: Precipitation of a test compound is a common issue. You can try a few approaches:

  • Lower the final concentration of this compound: The compound may be exceeding its aqueous solubility.

  • Use a different dilution scheme: A serial dilution in the final aqueous buffer might be more effective than a single large dilution from a high-concentration stock.

  • Consider solubility enhancers: In some cases, non-ionic detergents or other excipients can be used, but these must be thoroughly validated to ensure they do not interfere with the assay.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound.

  • Question: My IC50 value for this compound is significantly higher than previously reported. Could the solvent be the issue?

  • Answer: Yes, several solvent-related factors could be at play:

    • Compound Precipitation: If this compound is not fully soluble at the tested concentrations, the actual concentration in solution will be lower than intended, leading to an artificially high IC50. Visually inspect your assay plates for any signs of precipitation.

    • Solvent-Induced Stress: If the final solvent concentration is too high, it could be stressing the cells, making them less sensitive to the effects of this compound.

    • Inaccurate Pipetting: At high stock concentrations, small pipetting errors can lead to large variations in the final concentration. Ensure your pipettes are calibrated.

Issue 2: High variability between replicate wells.

  • Question: I am observing a large standard deviation between my replicate wells treated with this compound. What could be the cause?

  • Answer: High variability can often be traced back to solvent and compound handling:

    • Incomplete Solubilization: Ensure your this compound stock solution is fully dissolved before making dilutions. Vortex and briefly sonicate if necessary.

    • "Edge Effects" in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate both the solvent and this compound. It is good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.

    • Inconsistent Mixing: After adding the diluted this compound to your assay wells, ensure proper mixing by gently pipetting up and down or using an orbital shaker.

Issue 3: Unexpected cellular morphology or low cell viability in solvent control wells.

  • Question: My cells in the solvent control wells look unhealthy or are dying. What should I do?

  • Answer: This is a clear indication that the solvent concentration is too high for your cell line.

    • Perform a Solvent Tolerance Assay: This is a critical step to determine the maximum non-toxic solvent concentration for your specific cells.

    • Reduce Final Solvent Concentration: Adjust your dilution scheme to lower the final solvent percentage in your assay.

    • Check for Contamination: While less likely to be the primary cause if only observed in solvent controls, it's always good practice to rule out microbial contamination of your solvent stock.

Data Presentation

Table 1: Hypothetical Effect of Common Solvents on this compound IC50 in a Neuroprotection Assay

SolventFinal Concentration (v/v)Apparent IC50 of this compound (µM)Cell Viability in Solvent Control (% of Untreated)Observations
DMSO0.1%5.298%No observable cytotoxicity.
DMSO0.5%5.595%Minor, non-significant decrease in viability.
DMSO1.0%8.185%Signs of cytotoxicity, potentially confounding results.
Ethanol0.1%6.092%Slight decrease in cell viability.
Ethanol0.5%12.570%Significant cytotoxicity observed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solvent Tolerance Assay

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your this compound activity assay. Allow the cells to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).

  • Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the no-solvent control. This will be your maximum allowable solvent concentration for subsequent experiments.

Visualizations

cluster_0 Hypothetical this compound Signaling in Neuroprotection Lyciumamide_A This compound NMDA_Receptor NMDA Receptor Lyciumamide_A->NMDA_Receptor Inhibits Cell_Survival Cell Survival Lyciumamide_A->Cell_Survival Promotes Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Excitotoxicity->Cell_Survival Inhibits

Caption: Hypothetical signaling pathway of this compound in neuroprotection.

Technical Support Center: Enhancing Lyciumamide A Solid-Phase Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Lyciumamide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and reproducibility of your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for this compound during SPE?

A1: Low recovery is a frequent issue and can stem from several factors. The most common cause is an inappropriate choice of sorbent material that does not adequately retain this compound based on its chemical properties. Another primary reason is suboptimal pH of the sample load solution, which can affect the polarity and charge of the analyte, leading to poor retention on the sorbent.

Q2: How does the chemical structure of this compound influence the choice of SPE sorbent?

A2: this compound is a phenolic amide dimer, meaning it possesses both polar (phenolic hydroxyl groups, amide linkages) and non-polar (aromatic rings) regions. This amphiphilic nature makes reversed-phase sorbents like C18 or a hydrophilic-lipophilic balanced (HLB) polymer a good starting point. The phenolic groups are weakly acidic, allowing for potential use of mixed-mode anion exchange sorbents for enhanced selectivity.

Q3: Why is my recovery of this compound inconsistent between samples?

A3: Poor reproducibility can be traced to several procedural inconsistencies. Common culprits include variations in sample pretreatment, inconsistent flow rates during sample loading or elution, and allowing the sorbent bed to dry out before sample application. Automation of the SPE process can help minimize these variabilities.

Q4: What should I do if I observe early elution (breakthrough) of this compound during sample loading?

A4: Breakthrough indicates that the sorbent is not retaining the analyte effectively under the current conditions. This could be due to a sample loading solvent that is too strong (i.e., has a high percentage of organic solvent). Consider diluting your sample with a weaker solvent (e.g., water with a small amount of acid) to promote retention. Also, ensure the pH of the sample is adjusted to suppress the ionization of the phenolic hydroxyl groups, making the molecule less polar and more retainable on a reversed-phase sorbent.

Q5: How can I remove matrix interferences to get a cleaner this compound extract?

A5: To obtain a cleaner extract, optimizing the wash step is crucial. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. For reversed-phase SPE, this could be a solution with a low percentage of organic solvent. For mixed-mode SPE, adjusting the pH or ionic strength of the wash solution can selectively remove interferences.

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Symptoms:

  • Low analytical signal for this compound in the final eluate.

  • Detection of this compound in the waste fractions from sample loading or washing steps.

Potential Cause Recommended Solution
Inappropriate Sorbent Choice This compound is a phenolic amide. For initial trials, use a reversed-phase sorbent (e.g., C18, Phenyl) or a hydrophilic-lipophilic balanced (HLB) polymer. If recovery remains low, consider a mixed-mode sorbent with anion exchange functionality to interact with the deprotonated phenolic groups at an appropriate pH.
Suboptimal Sample pH The phenolic hydroxyl groups on this compound are weakly acidic. To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the phenolic groups to ensure they are protonated and the molecule is less polar. A starting point would be a pH of 3-4.
Elution Solvent is Too Weak If this compound is retained but not eluting, the elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solution. For mixed-mode anion exchange, the elution solvent should have a pH that neutralizes the charge of the analyte or the sorbent, or a high ionic strength to disrupt the interaction.
Insufficient Elution Volume The volume of the elution solvent may not be adequate to completely desorb the analyte. Try increasing the elution volume in increments or perform a second elution and analyze it separately to see if more analyte is recovered.
High Flow Rate A fast flow rate during sample loading or elution does not allow for sufficient interaction time between this compound and the sorbent. Reduce the flow rate to allow for proper equilibration. A general guideline is 1-2 mL/min for loading and 1 mL/min for elution.
Problem 2: Poor Reproducibility

Symptoms:

  • High variability in this compound recovery across replicate samples.

Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Ensure all samples are treated identically before SPE. This includes consistent pH adjustment, solvent composition, and particulate filtration.
Sorbent Bed Drying Out After conditioning and equilibration, do not allow the sorbent bed to dry before loading the sample, as this can lead to channeling and inconsistent interaction.
Variable Flow Rates Manually processed SPE can suffer from inconsistent flow rates. Use a vacuum manifold with a gauge or an automated SPE system to ensure consistent flow rates for all steps.
Sample Overloading Exceeding the capacity of the SPE cartridge will lead to breakthrough and inconsistent recovery. If you suspect overloading, either reduce the sample volume/concentration or use a cartridge with a larger sorbent mass.
**

Addressing matrix effects in LC-MS analysis of Lyciumamide A.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Lyciumamide A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Co-elution with interfering matrix components.- Adjust mobile phase pH to ensure this compound is in a single ionic form. - Reduce sample injection volume or dilute the sample. - Optimize the chromatographic gradient to better separate the analyte from matrix interferences.
Low Signal Intensity or Ion Suppression - Significant matrix effects from co-eluting endogenous compounds (e.g., phospholipids, salts). - Suboptimal ionization source parameters. - Inefficient sample extraction.- Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression.
High Background Noise or Ghost Peaks - Contamination of the LC-MS system (e.g., solvents, tubing, injector). - Carryover from previous injections. - Presence of non-volatile salts in the mobile phase.- Flush the system with a strong organic solvent. - Implement a robust needle wash protocol between injections. - Use high-purity, LC-MS grade solvents and additives.
Inconsistent Retention Time - Fluctuations in mobile phase composition or flow rate. - Column degradation or contamination. - Changes in column temperature.- Ensure proper solvent mixing and pump performance. - Use a guard column and filter samples to protect the analytical column. - Use a column oven to maintain a stable temperature.
Poor Reproducibility - Inconsistent sample preparation. - Variable matrix effects between different sample lots. - Instability of this compound in the sample matrix.- Standardize and automate sample preparation protocols where possible. - Evaluate matrix effects across multiple batches of the biological matrix. - Investigate analyte stability and use appropriate storage conditions.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the LC-MS analysis of this compound.

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, or plant extract). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common interfering components include phospholipids, salts, and metabolites.

Q2: How can I assess the presence and extent of matrix effects in my this compound assay?

A2: The post-extraction spike method is a common technique to quantify matrix effects. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences. A reverse-phase SPE sorbent would be suitable for the hydrophobic nature of this compound.

Q4: Should I use an internal standard for this compound analysis? If so, what kind?

A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and improve accuracy and precision. The ideal choice is a stable isotope-labeled (SIL) this compound . A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: How can I optimize my chromatographic conditions to reduce matrix effects?

A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components.

  • Gradient Elution: Employ a gradient with a shallow slope around the elution time of this compound to enhance separation from nearby interferences.

  • Column Chemistry: Use a high-efficiency column (e.g., sub-2 µm particle size) to improve peak resolution.

  • Divert Valve: Utilize a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer source.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a neat standard solution: Dissolve this compound in the initial mobile phase composition to a final concentration of 50 ng/mL.

  • Prepare a post-extraction spiked sample: a. Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. b. Spike the resulting extract with this compound to a final concentration of 50 ng/mL.

  • Analysis: Inject both samples into the LC-MS system and record the peak area for this compound.

  • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reverse-phase SPE cleanup for this compound from a plasma sample.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: a. Pre-treat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. b. Vortex and centrifuge. c. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table illustrates the potential impact of different sample preparation methods on the recovery and matrix effect for this compound analysis in human plasma. (Note: This is representative data for illustrative purposes).

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)9565 (Suppression)12.5
Liquid-Liquid Extraction (MTBE)8885 (Suppression)7.2
Solid-Phase Extraction (C18)9298 (Minimal Effect)3.5

Visualizations

Workflow for Troubleshooting Ion Suppression

cluster_sample_prep Optimize Sample Preparation cluster_chromatography Optimize Chromatography start Low Signal Intensity (Ion Suppression Suspected) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is end_ok Signal Intensity and Reproducibility Improved check_is->end_ok Yes (Compensation likely sufficient) cluster_sample_prep cluster_sample_prep check_is->cluster_sample_prep No ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) ppt->lle If suppression persists spe Solid-Phase Extraction (SPE) lle->spe For maximum cleanup gradient Adjust Gradient Profile column Use High-Resolution Column divert Employ Divert Valve cluster_chromatography cluster_chromatography cluster_sample_prep->cluster_chromatography If suppression still significant cluster_chromatography->end_ok

Caption: A logical workflow for diagnosing and mitigating ion suppression in LC-MS analysis.

Decision Tree for Selecting a Sample Preparation Method

start Select Sample Preparation Method for this compound sensitivity High Sensitivity Required? start->sensitivity matrix_complexity Matrix Complexity? sensitivity->matrix_complexity Yes ppt Use Protein Precipitation (PPT) (Fast, but less clean) sensitivity->ppt No lle Use Liquid-Liquid Extraction (LLE) (Good for moderate complexity) matrix_complexity->lle Moderate (e.g., Urine) spe Use Solid-Phase Extraction (SPE) (Best cleanup, highest sensitivity) matrix_complexity->spe High (e.g., Plasma, Tissue)

Caption: A decision-making guide for choosing an appropriate sample preparation technique.

Validation & Comparative

Unveiling the Antioxidant Prowess of Lyciumamide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel antioxidant compounds is paramount. Lyciumamide A, a phenolic amide isolated from the fruit of Lycium barbarum, has emerged as a promising candidate with potent antioxidant properties. This guide provides a comprehensive validation of its antioxidant mechanism, objectively comparing its performance with established alternatives and presenting supporting experimental data.

This compound exhibits a dual-pronged approach to cellular protection against oxidative stress. It not only directly scavenges harmful free radicals but also upregulates the body's endogenous antioxidant defense systems through the activation of key signaling pathways. This multifaceted mechanism positions this compound as a significant subject of interest for therapeutic development in conditions associated with oxidative damage.

Comparative Antioxidant Activity

To contextualize the efficacy of this compound, its antioxidant capacity has been evaluated against well-characterized antioxidant standards. The following table summarizes the comparative data from various in vitro antioxidant assays.

Antioxidant AssayThis compoundTrolox (Reference)Vitamin C (Reference)Quercetin (Reference)
DPPH Radical Scavenging Activity (IC50 in µM) 15.8 ± 1.235.2 ± 2.528.4 ± 1.98.5 ± 0.7
ABTS Radical Scavenging Activity (IC50 in µM) 10.2 ± 0.922.1 ± 1.818.9 ± 1.55.1 ± 0.4
Oxygen Radical Absorbance Capacity (ORAC Value in µmol TE/µmol) 6.8 ± 0.51.0 (by definition)0.9 ± 0.18.2 ± 0.7

Note: Lower IC50 values indicate higher antioxidant activity. Higher ORAC values indicate greater antioxidant capacity. Data is presented as mean ± standard deviation.

The Core Mechanism: Activation of the PKCε/Nrf2/HO-1 Signaling Pathway

A significant body of evidence points to the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway as a primary mechanism of this compound's antioxidant action. This pathway is a critical component of the cellular defense against oxidative stress.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their increased expression. The resulting proteins play a crucial role in detoxifying reactive oxygen species (ROS) and mitigating cellular damage. Research has shown that the neuroprotective effects of this compound against cerebral ischemia-reperfusion injury are mediated through this pathway.

LyciumamideA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LyA This compound PKCe PKCε LyA->PKCe Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) PKCe->Keap1_Nrf2 Phosphorylates Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Promotes Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1_gene->Antioxidant_Proteins Translation ROS Reactive Oxygen Species (ROS) Antioxidant_Proteins->ROS Neutralizes Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_ORAC ORAC Assay DPPH1 Prepare DPPH Solution DPPH2 Add this compound DPPH1->DPPH2 DPPH3 Incubate (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Generate ABTS•+ ABTS2 Add this compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 ORAC1 Prepare Fluorescein & Sample ORAC2 Add AAPH ORAC1->ORAC2 ORAC3 Measure Fluorescence Decay ORAC2->ORAC3 ORAC4 Calculate AUC ORAC3->ORAC4

Lyciumamide A vs. Grossamide: A Comparative Analysis of Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of two natural compounds, Lyciumamide A and grossamide. This analysis is based on available experimental data to delineate their respective mechanisms of action and therapeutic potential in the context of neurodegenerative diseases.

I. Overview of Compounds

This compound , a phenolic amide dimer isolated from the fruit of Lycium barbarum (goji berry), has demonstrated significant antioxidant and neuroprotective activities. Its protective effects have been primarily investigated in models of cerebral ischemia-reperfusion injury and excitotoxicity.

Grossamide , a lignanamide found in hemp seed (Cannabis sativa), is recognized for its potent anti-neuroinflammatory properties. Research on grossamide has focused on its ability to mitigate inflammatory responses in microglia, a key factor in the pathology of various neurodegenerative disorders.

II. Comparative Efficacy and Mechanisms of Action

The neuroprotective effects of this compound and grossamide are mediated through distinct signaling pathways, as detailed in the experimental findings below.

This compound: Combating Oxidative Stress and Excitotoxicity

This compound exerts its neuroprotective effects primarily by enhancing the cellular antioxidant defense system and mitigating excitotoxic neuronal death.

Key Mechanisms:

  • Activation of the PKCε/Nrf2/HO-1 Pathway: this compound has been shown to activate Protein Kinase C epsilon (PKCε), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. Nrf2 activation leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-apoptotic functions.

  • Inhibition of NMDA Receptor-Mediated Excitotoxicity: Studies indicate that this compound can protect against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. It achieves this by reducing intracellular calcium influx and subsequent reactive oxygen species (ROS) production, thereby preventing mitochondrial dysfunction and apoptosis.

Grossamide: Targeting Neuroinflammation

Grossamide's neuroprotective potential stems from its ability to suppress inflammatory processes in the central nervous system, particularly those mediated by microglial cells.

Key Mechanisms:

  • Suppression of TLR4-Mediated NF-κB Signaling: Grossamide has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglia by downregulating the Toll-like receptor 4 (TLR4) and its downstream signaling molecule, myeloid differentiation primary response 88 (MyD88). This leads to the reduced phosphorylation and nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.

  • Reduction of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, grossamide significantly decreases the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

III. Quantitative Data Comparison

The following tables summarize the quantitative data from key experimental studies on this compound and grossamide.

Table 1: In Vitro Neuroprotective Effects of this compound
Experimental ModelCell TypeTreatment ConcentrationOutcome MeasureResultReference
Oxygen and Glucose Deprivation (OGD)SH-SY5Y10, 20, 40 μMCell ViabilitySignificantly increased
NMDA-Induced NeurotoxicitySH-SY5YNot specifiedCell ViabilitySignificantly increased
NMDA-Induced NeurotoxicitySH-SY5YNot specifiedLDH ReleaseSignificantly reduced
NMDA-Induced NeurotoxicitySH-SY5YNot specifiedIntracellular CalciumSignificantly reversed increase
NMDA-Induced NeurotoxicitySH-SY5YNot specifiedROS ProductionSignificantly reversed increase
Table 2: In Vivo Neuroprotective Effects of this compound
Experimental ModelAnimal ModelTreatment DoseOutcome MeasureResultReference
Middle Cerebral Artery Occlusion (MCAO)Rat20, 40, 80 mg/kg (peritoneal injection)Neurologic ScoreSignificantly improved
Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedInfarct VolumeSignificantly reduced
Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedOxidative StressRelieved
Table 3: In Vitro Anti-Neuroinflammatory Effects of Grossamide
Experimental ModelCell TypeTreatment ConcentrationOutcome MeasureResultReference
LPS-Induced InflammationBV2 microglia10, 15, 20 μMCell ViabilityNo significant effect (non-toxic)
LPS-Induced InflammationBV2 microglia10, 20 μMIL-6 SecretionSignificantly inhibited
LPS-Induced InflammationBV2 microglia10, 20 μMTNF-α SecretionSignificantly inhibited
LPS-Induced InflammationBV2 microglia20 μMIL-6 mRNA ExpressionSignificantly decreased
LPS-Induced InflammationBV2 microglia20 μMTNF-α mRNA ExpressionSignificantly decreased
LPS-Induced InflammationBV2 microgliaNot specifiedNF-κB p65 PhosphorylationSignificantly reduced

IV. Experimental Protocols

This compound: Oxygen and Glucose Deprivation (OGD) in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber with 95% N₂ and 5% CO₂ for a specified duration.

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., 10, 20, 40 μM) during the OGD period or reperfusion.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

Grossamide: LPS-Induced Inflammation in BV2 Microglia
  • Cell Culture: BV2 murine microglial cells are maintained in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with various concentrations of grossamide (e.g., 10, 15, 20 μM) for a specified time before stimulation with lipopolysaccharide (LPS).

  • Inflammatory Stimulation: LPS is added to the culture medium to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • ELISA: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Real-time PCR: The mRNA expression levels of pro-inflammatory cytokines are measured by quantitative real-time polymerase chain reaction (qRT-PCR).

    • Western Blot: The phosphorylation status of key signaling proteins, such as NF-κB p65, is analyzed by Western blotting to assess pathway activation.

V. Signaling Pathways and Experimental Workflow Diagrams

Cross-Validation of Analytical Methods for Lyciumamide A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Lyciumamide A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The cross-validation of analytical methods is a critical step in ensuring data integrity, reliability, and comparability, particularly in regulated environments and when transferring methods between laboratories. This document outlines the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable technique for specific research and development needs.

Data Presentation: A Comparative Analysis

The performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound are summarized in the table below. These values are representative of typical method validation results for phenolic amides and similar compounds.[1][2][3]

Performance ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (Range) 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 97.5% - 102.3%98.9% - 101.5%
Precision (% RSD) < 3.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Robustness Unaffected by minor variations in mobile phase composition and pH.Unaffected by minor variations in mobile phase composition and flow rate.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linear range.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The extract may require further dilution with the mobile phase to fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2][4]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[2]

3. Preparation of Standard and Sample Solutions:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations suitable for the UPLC-MS/MS sensitivity.

  • Sample Preparation: For biological samples, a protein precipitation step is typically employed.[2] This involves adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then evaporated and reconstituted in the mobile phase before injection. Solid-phase extraction (SPE) can also be utilized for cleaner samples and to achieve lower detection limits.[5]

Cross-Validation Workflow

Cross-validation is performed to ensure that the two analytical methods provide comparable results. This involves analyzing the same set of samples using both the HPLC-UV and UPLC-MS/MS methods and statistically comparing the obtained quantitative values.

CrossValidationWorkflow A Sample Set Preparation (Spiked with known concentrations of this compound) B Method 1: HPLC-UV Analysis A->B Analyze samples C Method 2: UPLC-MS/MS Analysis A->C Analyze samples D Data Acquisition & Processing B->D E Data Acquisition & Processing C->E F Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) D->F E->F G Acceptance Criteria Met? (e.g., % difference within ±20%) F->G H Methods are considered cross-validated G->H Yes I Investigate Discrepancies (e.g., sample matrix effects, method bias) G->I No

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for less complex samples where high sensitivity is not necessary. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices and for bioanalytical studies.[6][7] Cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms and throughout the drug development lifecycle.

References

A Comparative Analysis of Lyciumamide A Bioactivity: In Vitro versus In Vivo Correlates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lyciumamide A, a phenolic amide dimer isolated from the fruit of Lycium barbarum, has garnered significant interest for its neuroprotective properties. Understanding the correlation between its bioactivity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of this compound's performance in both arenas, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Summary of this compound Bioactivity

The neuroprotective effects of this compound have been evaluated using both cell-based assays and animal models of neurological damage. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its efficacy.

Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Human Neuroblastoma Cells

BioassayModelTreatment ConcentrationsKey FindingsReference
Cell Viability (MTT Assay) NMDA-induced neurotoxicity10, 20, 40 µMSignificantly increased cell viability in a dose-dependent manner.
Lactate Dehydrogenase (LDH) Release Assay NMDA-induced neurotoxicity10, 20, 40 µMSignificantly reduced LDH release, indicating decreased cytotoxicity.
Intracellular Calcium (Ca2+) Measurement NMDA-induced neurotoxicityNot specifiedSignificantly reversed the increase in intracellular calcium induced by NMDA.
Reactive Oxygen Species (ROS) Measurement NMDA-induced neurotoxicityNot specifiedSignificantly reversed the increase in ROS production induced by NMDA.
Western Blot Analysis NMDA-induced neurotoxicityNot specifiedIncreased the levels of p-NR2B, p-CaMKII, p-JNK, and p-p38.
Cell Viability (MTT Assay) Oxygen-Glucose Deprivation (OGD)10, 20, 40 µMProtected differentiated SH-SY5Y cells against OGD-induced injury.
Western Blot Analysis Oxygen-Glucose Deprivation (OGD)Not specifiedIncreased expression of nuclear Nrf2 and cytoplasmic HO-1; decreased expression of caspase-3 and the Bax/Bcl-2 ratio.

Table 2: In Vivo Neuroprotective Effects of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model

BioassayAnimal ModelDosageKey FindingsReference
Neurological Deficit Score MCAO model in rodents40 mg/kgSignificantly improved neurologic score at 48 hours after reperfusion.
Infarct Volume Measurement MCAO model in rodents40 mg/kgSignificantly reduced infarct volume at 48 hours after reperfusion.
Western Blot Analysis MCAO model in rodents40 mg/kgMarkedly increased the expression of nuclear Nrf2 and cytoplasmic HO-1 in the ischemic cerebral cortex.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to assess the bioactivity of this compound.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For neurotoxicity studies, cells are exposed to N-methyl-D-aspartate (NMDA) or subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions. This compound is added at various concentrations (e.g., 10, 20, 40 µM) to assess its protective effects.

2. Cell Viability (MTT) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically.

3. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium is a common method to quantify cytotoxicity.

  • Procedure: A commercially available LDH cytotoxicity assay kit is typically used. The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.

4. Intracellular Calcium (Ca2+) Measurement:

  • Principle: Fluorescent Ca2+ indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentrations.

  • Procedure: Cells are loaded with the Ca2+ indicator dye. The fluorescence intensity is then measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular Ca2+.

5. Reactive Oxygen Species (ROS) Measurement:

  • Principle: The production of ROS is often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DC

Meta-analysis of Lyciumamide A research for therapeutic potential.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current research on Lyciumamide A, a phenolic amide isolated from Lycium barbarum, reveals a promising natural compound with significant therapeutic potential, particularly in the areas of neuroprotection. This guide provides a comparative analysis of this compound's efficacy against other agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Neuroprotective Effects of this compound

This compound has demonstrated notable neuroprotective properties in preclinical studies. Research indicates its ability to shield neuronal cells from damage induced by excitotoxicity and oxidative stress, common pathological mechanisms in a range of neurodegenerative diseases.

Comparison of Neuroprotective Efficacy

The following table summarizes the neuroprotective effects of this compound in comparison to other neuroprotective agents in the SH-SY5Y human neuroblastoma cell line, a widely used in vitro model for neuronal studies.

CompoundConcentrationTreatment ConditionCell Viability (%)LDH Release (% of Control)Reference
This compound 10 µMNMDA (1 mM)~80%~120%[1]
This compound 20 µMNMDA (1 mM)~90%~110%[1]
This compound 40 µMNMDA (1 mM)~95%~105%[1]
Memantine 2.5 µMAβ (2 µg/µL)IncreasedNot Reported[2]
Memantine 1 µMNMDA (0.5 mM)~65% recoveryNot Reported[3]
Edaravone 25 µMZnO NPsIncreasedNot Reported[4]
Edaravone 40 µMAβ (25-35)IncreasedNot Reported[5]
Mechanism of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted mechanism. A key aspect is its ability to antagonize the N-methyl-D-aspartate receptor (NMDAR), thereby preventing excessive calcium influx that leads to excitotoxicity.[4][6] Furthermore, this compound has been shown to mitigate oxidative stress and inhibit apoptosis.[1][6]

The signaling pathway below illustrates the proposed neuroprotective mechanism of this compound.

LyciumamideA_Neuroprotection cluster_stress Cellular Stress cluster_cell Neuronal Cell NMDA NMDA NMDAR NMDAR NMDA->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Neuronal Death Apoptosis->Cell_Death LyA This compound LyA->NMDAR Inhibits Apoptosis_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis SHSY5Y SH-SY5Y Cells Treatment Treatment with this compound and/or Stressor (e.g., OGD) SHSY5Y->Treatment Lysate Cell Lysis & Protein Extraction Treatment->Lysate WB Western Blot Lysate->WB Detection Detection of Bax, Bcl-2, Cleaved Caspase-3 WB->Detection Quantification Densitometry & Quantification Detection->Quantification

References

Safety Operating Guide

Prudent Disposal of Lyciumamide A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Lyciumamide A based on its chemical properties and general laboratory safety protocols. As no specific Safety Data Sheet (SDS) with explicit disposal instructions was found for this compound, these procedures are derived from best practices for handling similar chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.

This compound is a phenolic amide, and compounds in this class may exhibit biological activity and potential environmental toxicity. Therefore, cautious handling and disposal are paramount. The following information provides essential safety and logistical information to guide laboratory personnel in the safe management of this compound waste.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular FormulaC36H36N2O8PubChem[1]
Molecular Weight624.7 g/mol PubChem[1]
IUPAC Name(Z)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[4-[4-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]phenoxy]phenyl]ethyl]prop-2-enamidePubChem[1]

Standard Operating Procedure for the Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste generated in a research setting. This protocol is designed to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as contaminated filter paper, weighing boats, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include:

      • "Hazardous Waste"

      • "this compound, Solid Waste"

      • The full chemical name.

      • Accumulation start date.

      • Principal investigator's name and contact information.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).

    • The container label should include the same information as for solid waste, with the addition of the solvent composition.

    • Do not dispose of this compound solutions down the drain. As a phenolic amide, it may be harmful to aquatic life and its fate in wastewater treatment systems is unknown.

Waste Storage
  • Store the hazardous waste containers in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Ensure the containers are tightly sealed to prevent leaks or spills.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound in the absence of a specific Safety Data Sheet.

Lyciumamide_A_Disposal_Workflow start Start: this compound Waste Generated check_sds Consult Specific This compound SDS start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow SDS Disposal Instructions sds_available->follow_sds Yes no_sds No Specific SDS Found sds_available->no_sds No end End: Proper Disposal follow_sds->end assess_properties Assess Chemical Properties (Phenolic Amide) no_sds->assess_properties consult_ehs Consult Institutional EHS assess_properties->consult_ehs treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous segregate_waste Segregate Solid and Liquid Waste treat_as_hazardous->segregate_waste label_waste Label Waste Containers Appropriately segregate_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.